12-Aminododecanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
12-aminododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLZLIFKVPJDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25768-33-6 | |
| Record name | 12-Aminododecanoic acid homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-33-6 | |
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DSSTOX Substance ID |
DTXSID90883480 | |
| Record name | 12-Aminododecanoic acid | |
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Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 12-Aminododecanoic acid | |
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CAS No. |
693-57-2 | |
| Record name | 12-Aminododecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 12-Aminododecanoic acid | |
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| Record name | Dodecanoic acid, 12-amino- | |
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| Record name | 12-Aminododecanoic acid | |
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| Record name | 12-aminododecanoic acid | |
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| Record name | 12-AMINODODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Analysis of 12-Aminododecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectral analysis techniques used to characterize 12-aminododecanoic acid, a molecule of interest in polymer chemistry and as a versatile building block in drug development. The following sections detail the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation and quality control of this long-chain amino acid.
Overview of Spectral Analysis Workflow
The structural characterization of this compound typically follows a logical workflow, beginning with techniques that confirm molecular weight and progressing to those that elucidate the fine details of its chemical structure.
A Technical Guide to 12-Aminododecanoic Acid: From Natural Occurrence to Biocatalytic Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Aminododecanoic acid (12-ADA) is a C12 ω-amino fatty acid of significant industrial interest, primarily serving as the monomer for the high-performance polymer Nylon-12. While not a broadly occurring natural product, its metabolic footprint in certain bacteria and the intense research into its bio-based synthesis present compelling areas of study. This technical guide provides an in-depth exploration of the natural sources, discovery, and synthesis of this compound, with a strong focus on modern biocatalytic production methodologies. It includes detailed experimental protocols, quantitative data summaries, and pathway and workflow visualizations to support research and development in biochemistry, metabolic engineering, and polymer science.
Natural Sources and Discovery
Natural Occurrence
This compound is not a widely distributed natural compound. Its primary identification in a natural context is as a bacterial metabolite. A specific strain of Pseudomonas has been identified that can utilize this compound as its sole source of nitrogen, indicating the presence of enzymatic pathways capable of metabolizing this molecule. This metabolic capability suggests a niche ecological role and provides a valuable genetic resource for the biocatalytic synthesis of ω-amino fatty acids.
Discovery and First Synthesis
The initial production of this compound was achieved through multi-step chemical synthesis. Several routes have been established, historically relying on petrochemical feedstocks[1].
Key Chemical Synthesis Routes:
-
From Butadiene: This is a mature industrial method that involves the cyclotrimerization of butadiene to cyclododecatriene (CDT). CDT is then hydrogenated to cyclododecane, which is subsequently oxidized to cyclododecanone. The ketone is converted to its oxime, which undergoes a Beckmann rearrangement to form laurolactam (B145868). Finally, laurolactam is hydrolyzed to yield this compound[1].
-
From Cyclohexanone: An alternative route starts with cyclohexanone, which is oxidized and cracked to produce 11-cyanoundecanoic acid. This intermediate is then hydrogenated to form this compound[1].
-
From 10-Undecenoic Acid: This method involves the synthesis of 11-bromoundecanoic acid from 10-undecenoic acid, followed by cyanation to 11-cyanoundecanoic acid, and subsequent hydrogenation to this compound[1].
-
From Vernolic Acid: A process has been developed that utilizes vernolic acid, a naturally occurring epoxidized fatty acid. The process involves hydrogenation of vernolic acid to 12,13-epoxystearic acid, oxidation to 12-oxododecanoic acid, reaction with hydroxylamine (B1172632) to form the oxime, and finally, reduction of the oxime to this compound[4].
Biocatalytic Production of this compound
The growing demand for sustainable and environmentally friendly chemical processes has driven extensive research into the biocatalytic production of this compound. These methods typically employ engineered microorganisms, such as Escherichia coli, to convert renewable feedstocks into the desired product. The core of this approach is a multi-enzyme cascade that introduces functional groups onto a fatty acid backbone.
The Biocatalytic Pathway from Dodecanoic Acid
A well-established biocatalytic route starts with dodecanoic acid (lauric acid), a readily available fatty acid from sources like coconut and palm kernel oil. The pathway involves a three-step enzymatic cascade:
-
ω-Hydroxylation: A cytochrome P450 monooxygenase (e.g., CYP153A) catalyzes the regioselective hydroxylation of the terminal methyl group of dodecanoic acid to produce 12-hydroxydodecanoic acid. This step requires a reductase partner for electron transfer.
-
Oxidation: An alcohol dehydrogenase (e.g., AlkJ) oxidizes the terminal hydroxyl group of 12-hydroxydodecanoic acid to an aldehyde, forming 12-oxododecanoic acid.
-
Transamination: An ω-transaminase (ω-TA) catalyzes the final step, transferring an amino group from an amino donor (e.g., L-alanine) to the aldehyde group of 12-oxododecanoic acid, yielding this compound.
References
12-Aminododecanoic Acid: A Novel Bacterial Metabolite in Pseudomonas
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
12-aminododecanoic acid (12-ADA), a long-chain omega-amino acid, has been identified as a substrate for metabolic activity in certain strains of Pseudomonas. This document provides a comprehensive technical overview of the current understanding of 12-ADA as a bacterial metabolite, with a specific focus on its catabolism by Pseudomonas sp. strain AAC. While research into its role as an endogenous signaling molecule is nascent, existing studies provide a foundational understanding of the enzymatic processes involved in its degradation. This guide summarizes the key findings, presents quantitative data on enzyme kinetics, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
Pseudomonas, a genus of ubiquitous and metabolically versatile Gram-negative bacteria, is known for its ability to adapt to diverse environmental niches. This adaptability is, in part, due to a sophisticated metabolic network capable of utilizing a wide array of compounds as nutrient sources. Recently, this compound has emerged as a molecule of interest in the context of Pseudomonas metabolism. A specific strain, identified as Pseudomonas sp. strain AAC, has demonstrated the ability to utilize 12-ADA as a sole source of nitrogen, highlighting a specific catabolic pathway.[1][2] This discovery opens avenues for research into novel metabolic pathways and enzymatic functions within this bacterial genus. While the primary characterized role of 12-ADA in Pseudomonas is that of a nutrient source, the promiscuous nature of the involved enzymes suggests a potential for broader physiological implications that are yet to be fully elucidated.
The Metabolic Pathway of this compound in Pseudomonas sp. strain AAC
The metabolism of this compound in Pseudomonas sp. strain AAC is primarily a catabolic process initiated by a transamination reaction. This process allows the bacterium to cleave the terminal amino group from the 12-carbon chain, thereby assimilating the nitrogen.
The key enzymatic step is the transfer of the ω-amino group from this compound to an α-keto acid acceptor, most notably pyruvate. This reaction yields dodecanedioic acid semialdehyde and L-alanine. The L-alanine can then enter the central metabolism. The reaction is catalyzed by a class of enzymes known as ω-transaminases (ω-TAs).
Fourteen putative transaminase genes have been identified in the genome of Pseudomonas sp. strain AAC.[1] Of these, three specific transaminases, designated KES24511, KES23458, and KES23360, have been confirmed to exhibit activity against this compound.[3][4]
Further characterization of one of these enzymes, KES23458, suggests that its primary physiological role may be in the catabolism of β-alanine.[3] Its activity on this compound is considered an example of catalytic promiscuity. This suggests that while Pseudomonas sp. strain AAC can metabolize 12-ADA, it may not be a primary or dedicated substrate under normal physiological conditions.
Below is a diagram illustrating the catabolic pathway of this compound in Pseudomonas sp. strain AAC.
Quantitative Data: Transaminase Activity
The activity of the identified transaminases from Pseudomonas sp. strain AAC has been quantified against various substrates. The following table summarizes the specific activities of these enzymes, providing a basis for comparison of their substrate preferences.
| Enzyme | Substrate | Co-substrate | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |
| KES23360 | 4-Aminobutyrate | Pyruvate | 169 | [5] |
| KES24511 | Putrescine | Pyruvate | 134.2 | [4] |
| KES22976 | Cadaverine | Pyruvate | 12.6 | [4] |
Note: Specific activity for this compound was confirmed for KES24511, KES23458, and KES23360, but specific activity values were not explicitly provided in the cited literature. The data presented here reflects the characterized primary substrates for some of these enzymes.
Experimental Protocols
The identification and characterization of the metabolic pathway for this compound in Pseudomonas sp. strain AAC involved several key experimental procedures.
Strain Identification and Growth Conditions
-
Isolation: Pseudomonas sp. strain AAC was isolated from a collection of 47 bacterial strains by screening for growth on a nitrogen-deficient M9 medium supplemented with this compound as the sole nitrogen source.[4]
-
Identification: The isolate was identified as a Pseudomonas species through 16S rDNA sequencing.[4]
-
Culture: For experiments, the strain was typically cultured in appropriate liquid media (e.g., Luria-Bertani broth) for biomass production, followed by transfer to minimal media for specific assays.
Gene Cloning and Protein Expression
-
Gene Identification: Putative transaminase genes were identified from the sequenced genome of Pseudomonas sp. strain AAC.[1][4]
-
Cloning and Expression: The identified genes were cloned into expression vectors and transformed into a suitable host, such as Escherichia coli, for recombinant protein production.[1]
Enzyme Activity Assays
A dehydrogenase-coupled UV assay is a common method for determining transaminase activity.[3][4]
-
Principle: The transaminase reaction produces L-alanine from pyruvate. A coupled reaction using L-alanine dehydrogenase then oxidizes the L-alanine, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically and is proportional to the transaminase activity.[4]
-
Reaction Mixture: A typical reaction mixture contains the purified transaminase, this compound, pyruvate, L-alanine dehydrogenase, and NAD⁺ in a suitable buffer.
-
Data Analysis: The rate of NADH production is calculated from the change in absorbance over time using the Beer-Lambert law.
The following diagram illustrates the workflow for the dehydrogenase-coupled UV assay.
Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the products of the transamination reaction.[4]
-
Sample Preparation: The reaction is quenched, and the supernatant is analyzed.
-
Chromatography: The sample is injected into a liquid chromatograph to separate the components.
-
Mass Spectrometry: The separated components are introduced into a mass spectrometer to identify the molecules based on their mass-to-charge ratio.
-
Confirmation: The presence of dodecanedioic acid semialdehyde and L-alanine is confirmed by comparing their retention times and mass spectra to known standards.[4]
The logical workflow for metabolite identification is depicted below.
Future Directions and Conclusion
The study of this compound in Pseudomonas is a developing field. Current research has firmly established its role as a catabolite in Pseudomonas sp. strain AAC, providing valuable insights into the enzymatic machinery involved. The identification and characterization of novel transaminases with activity towards this long-chain omega-amino acid have potential applications in biocatalysis and synthetic biology.
However, significant knowledge gaps remain. Future research should focus on:
-
Biosynthesis: Investigating whether Pseudomonas can endogenously synthesize this compound and elucidating the corresponding biosynthetic pathway.
-
Signaling Role: Exploring the possibility that 12-ADA or related long-chain amino acids act as signaling molecules, potentially in quorum sensing or biofilm formation.
-
Regulation: Understanding the regulatory mechanisms that control the expression of the transaminase genes in response to the presence of 12-ADA and other nitrogen sources.
-
Prevalence: Determining the prevalence of 12-ADA metabolism across a broader range of Pseudomonas species and other bacteria.
References
The Role of 12-Aminododecanoic Acid in the Synthesis of Bioactive Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Aminododecanoic acid, a 12-carbon ω-amino acid, is a fascinating bifunctional molecule that has garnered significant attention in both industrial and biomedical research. While it is widely recognized as the monomer for the high-performance polymer Nylon-12, its role as a naturally occurring metabolite and a building block in the synthesis of complex bioactive molecules is an area of growing interest. This technical guide delves into the core functionalities of this compound, with a particular focus on its application in the synthesis of natural product analogs, providing detailed experimental protocols and insights into its biological implications.
This compound has been identified as a bacterial metabolite, notably produced by species of the genus Pseudomonas.[1][2] Its biosynthesis from renewable resources like fatty acids is a key area of research, often involving multi-enzyme cascade reactions.[3][4][5][6] Beyond its industrial applications, the unique structural feature of a long aliphatic chain capped by two reactive functional groups—an amine and a carboxylic acid—makes it a versatile linker and building block in medicinal chemistry.[5]
This guide will explore the utility of this compound in the synthesis of bioactive glycosphingolipid analogs, which are potent immunomodulatory agents. We will use the synthesis of an N-acylated derivative of a galactosylceramide analog as a central example to illustrate the practical application of this long-chain amino acid.
This compound as a Building Block in Bioactive Molecule Synthesis
The incorporation of long-chain amino acids like this compound into natural product scaffolds can significantly influence their physicochemical properties, such as lipophilicity and membrane permeability, and thereby modulate their biological activity. One prominent area where such modifications are explored is in the synthesis of analogs of α-galactosylceramide (KRN7000), a potent activator of invariant Natural Killer T (iNKT) cells.[2][3]
The general strategy involves the N-acylation of a phytosphingosine (B30862) or a related amino-alcohol backbone with a fatty acid. By replacing the natural fatty acid chain with this compound (or its derivatives), researchers can probe the structure-activity relationships and potentially fine-tune the immunological response.
Synthetic Workflow for the Incorporation of this compound
The following diagram outlines a generalized workflow for the synthesis of a bioactive glycosphingolipid analog using this compound.
Caption: Synthetic workflow for incorporating this compound into a glycosphingolipid.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of a glycosphingolipid analog featuring a 12-aminododecanoyl chain.
Protocol 1: Activation of this compound (Formation of the Acid Chloride)
Objective: To convert the carboxylic acid moiety of this compound into a more reactive acid chloride for efficient amide bond formation. The amine group must be protected beforehand.
Materials:
-
N-Boc-12-aminododecanoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Dissolve N-Boc-12-aminododecanoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring for 2-3 hours, monitoring the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting N-Boc-12-aminododecanoyl chloride is typically used immediately in the next step without further purification.
Protocol 2: N-Acylation of a Galactosyl-Phytosphingosine Derivative
Objective: To couple the activated this compound with the free amine of a protected galactosyl-phytosphingosine to form an amide bond.
Materials:
-
N-Boc-12-aminododecanoyl chloride (from Protocol 1)
-
Protected galactosyl-phytosphingosine (e.g., with isopropylidene and benzylidene protecting groups) (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stirring bar
Procedure:
-
Dissolve the protected galactosyl-phytosphingosine in anhydrous DCM under an inert atmosphere.
-
Add TEA or DIPEA to the solution.
-
Prepare a solution of N-Boc-12-aminododecanoyl chloride in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred solution of the galactosyl-phytosphingosine at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data
The efficiency of the coupling and subsequent deprotection steps is crucial for the overall yield of the final product. The table below summarizes typical yields for the synthesis of glycosphingolipid analogs.
| Step | Reactants | Product | Typical Yield (%) |
| N-Acylation | Activated 12-ADA, Protected Galactosyl-Phytosphingosine | N-(12-dodecanoyl)-Protected Galactosyl-Phytosphingosine Analog | 75-90 |
| Deprotection | N-(12-dodecanoyl)-Protected Galactosyl-Phytosphingosine Analog | Final Bioactive Glycosphingolipid Analog | 85-95 |
Signaling Pathway of Glycosphingolipid Analogs
The synthesized glycosphingolipid analogs, once deprotected, can be tested for their ability to activate iNKT cells. This activation is initiated by the presentation of the lipid antigen by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells.
Caption: Activation of iNKT cells by a glycosphingolipid analog presented on CD1d.
The activation of iNKT cells leads to the rapid release of a variety of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[3] The balance of these cytokines can determine the downstream immune response, making analogs with tailored lipid chains, such as those derived from this compound, valuable tools for immunomodulation.
Conclusion
This compound is a versatile, naturally derived building block with significant potential beyond its use in polymer science. Its application in the synthesis of bioactive molecules, particularly as a lipid tail in synthetic analogs of natural products like α-galactosylceramide, allows for the systematic exploration of structure-activity relationships. The detailed protocols and conceptual workflows provided in this guide offer a framework for researchers and drug development professionals to harness the unique properties of this compound in the quest for novel therapeutics. The ability to modulate potent immune signaling pathways through the rational design of such analogs underscores the importance of this long-chain amino acid in modern medicinal chemistry.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis and biological evaluation of truncated α-galactosylceramide derivatives focusing on cytokine induction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of α-galactosyl ceramide KRN7000 and galactosyl (α1→2) galactosyl ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High yield synthesis of 12-aminolauric acid by "enzymatic transcrystallization" of omega-laurolactam using omega-laurolactam hydrolase from Acidovorax sp. T31 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nylon-12 from 12-Aminododecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Nylon-12, a versatile polyamide, from its monomer, 12-aminododecanoic acid. The document outlines two primary methods: melt polycondensation and solid-state polycondensation. It includes comprehensive experimental procedures, data on the material's properties, and graphical representations of the synthesis workflows.
Introduction
Nylon-12, also known as Polyamide-12 (PA-12), is a high-performance thermoplastic polymer with a wide range of applications in various fields, including the automotive industry, electronics, and medical devices, owing to its excellent mechanical properties, chemical resistance, and low moisture absorption. One of the synthesis routes to Nylon-12 is the polycondensation of this compound.[1][2] This method involves the formation of amide bonds between the amino and carboxylic acid functional groups of the monomer, releasing water as a byproduct.[1][2] While the ring-opening polymerization of laurolactam (B145868) is a more common industrial method, the direct polycondensation of this compound offers a viable alternative for laboratory and specialized production.
This document provides detailed methodologies for synthesizing Nylon-12 from this compound via two distinct polycondensation techniques: melt polycondensation and solid-state polycondensation.
Data Presentation
The following tables summarize the key physical and thermal properties of Nylon-12. The molecular weight and yield are highly dependent on the specific polymerization conditions and are presented as typical ranges.
Table 1: Typical Molecular Weight and Yield of Nylon-12 via this compound Polycondensation
| Parameter | Melt Polycondensation (Typical) | Solid-State Polycondensation (Typical) |
| Number-Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | 20,000 - 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol | 40,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 2.5 | 2.0 - 2.5 |
| Yield | > 95% | > 95% |
Table 2: Physical and Thermal Properties of Nylon-12
| Property | Value |
| Chemical Formula | [-NH-(CH₂)₁₁-CO-]n |
| Density | 1.01 - 1.02 g/cm³ |
| Melting Point (Tm) | 178 - 180 °C |
| Glass Transition Temperature (Tg) | 37 - 45 °C |
| Water Absorption (at saturation) | ~1.5% |
| Tensile Strength | 40 - 55 MPa |
| Elongation at Break | 150 - 300% |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound
This protocol describes the direct polymerization of this compound in the molten state under controlled temperature and pressure.
Materials and Equipment:
-
This compound (high purity)
-
Nitrogen gas (high purity)
-
High-pressure glass reactor or stainless-steel autoclave equipped with:
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Thermocouple
-
Pressure gauge
-
Vacuum port
-
-
Heating mantle or oil bath
-
Vacuum pump
-
Collection flask for distillate
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with a known quantity of this compound.
-
Inert Atmosphere: Seal the reactor and purge the system with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle flow of nitrogen throughout the initial heating phase.
-
Pre-polymerization (Pressurized Stage):
-
Begin stirring and gradually heat the reactor to 200-220°C. The monomer will melt and the initial polycondensation will begin, leading to an increase in pressure due to the formation of water vapor.
-
Maintain the temperature in this range and allow the pressure to build up to approximately 1.5-2.0 MPa.
-
Hold these conditions for 1-2 hours to facilitate the initial chain growth.
-
-
Polycondensation (Vacuum Stage):
-
Gradually reduce the pressure to atmospheric pressure over a period of 30-60 minutes.
-
Increase the temperature to 240-260°C.
-
Apply a vacuum to the system (e.g., <1 kPa) to effectively remove the water of condensation and drive the polymerization reaction towards completion.
-
Continue the reaction under vacuum for 2-4 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer builds.
-
-
Product Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a strand and cool it in a water bath.
-
Alternatively, allow the reactor to cool and carefully remove the solid polymer.
-
-
Pelletizing and Drying:
-
Cut the polymer strand into pellets.
-
Dry the Nylon-12 pellets in a vacuum oven at 80-100°C for at least 12 hours before further characterization or processing.
-
Protocol 2: Solid-State Polycondensation (SSP) of this compound
This method involves the polymerization of the crystalline monomer at a temperature below its melting point. This process can lead to higher molecular weight polymers with a narrow molecular weight distribution.
Materials and Equipment:
-
This compound (crystalline powder)
-
Nitrogen or other inert gas (high purity)
-
Solid-state polymerization reactor (e.g., a tumble dryer or a fluidized bed reactor) with precise temperature control
-
Vacuum oven
-
High-pressure press (for pre-compaction, optional)
Procedure:
-
Monomer Preparation: Ensure the this compound is in a fine, crystalline powder form.
-
Reactor Charging: Place the monomer powder into the solid-state polymerization reactor.
-
Inert Atmosphere: Purge the reactor thoroughly with high-purity nitrogen to create an inert environment.
-
Heating and Polymerization:
-
Heat the reactor to a temperature between 150°C and 170°C, which is below the melting point of Nylon-12 (178-180°C).
-
Maintain this temperature for an extended period, typically 12 to 48 hours. The exact duration will depend on the desired molecular weight.
-
During this time, a slow flow of inert gas is passed through the reactor to carry away the water vapor produced during condensation.
-
-
Cooling and Recovery:
-
After the desired reaction time, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting product will be a solid, porous cake or powder of Nylon-12.
-
-
Post-Treatment: The Nylon-12 obtained can be used directly or can be melt-processed for homogenization.
Visualizations
Caption: Workflow for the melt polycondensation of this compound.
Caption: Workflow for the solid-state polycondensation of this compound.
Characterization
The synthesized Nylon-12 can be characterized using various analytical techniques to determine its molecular weight, thermal properties, and chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages and the overall chemical structure of the polyamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the polymer.
These protocols and data provide a comprehensive guide for the synthesis and characterization of Nylon-12 from this compound, suitable for research and development purposes.
References
Application of 12-Aminododecanoic Acid in Peptide Synthesis: A Guide for Researchers
Introduction
12-Aminododecanoic acid (Adc) is a versatile bifunctional molecule increasingly utilized in peptide science to modulate the physicochemical and pharmacological properties of peptides. Its long aliphatic chain and terminal amino and carboxylic acid groups make it an ideal building block for introducing lipophilicity, extending half-life, and serving as a flexible linker in complex peptide architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in peptide synthesis.
Key Applications
The primary applications of this compound in peptide synthesis include:
-
Lipidation of Peptides: The incorporation of the C12 fatty acid chain of Adc enhances the lipophilicity of peptides. This modification can improve membrane interaction, facilitate cell penetration, and increase binding to serum albumin, thereby prolonging the in vivo half-life of therapeutic peptides.[1][2][3] Many therapeutic peptides, such as GLP-1 receptor agonists, utilize fatty acid acylation to improve their pharmacokinetic profiles.[2]
-
Linker/Spacer: The dodecyl chain provides a long, flexible spacer arm, making Adc an excellent linker for constructing complex biomolecules. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting moiety.[4] It is also employed in peptide-drug conjugates (PDCs) to link a cytotoxic agent to a targeting peptide.
-
Modulation of Physicochemical Properties: The introduction of Adc can influence a peptide's solubility, aggregation propensity, and secondary structure. While increasing lipophilicity can decrease aqueous solubility, it can also disrupt aggregation-prone regions within a peptide sequence.[5][6][7]
-
Enhancement of Antimicrobial Activity: For antimicrobial peptides (AMPs), conjugation with fatty acids like lauric acid (a C12 fatty acid) has been shown to increase their antimicrobial potency.[2]
Data Presentation: Impact of Lipidation on Peptide Properties
The introduction of a this compound moiety can significantly alter the biophysical and pharmacological properties of a peptide. The following table summarizes the observed effects of lipidation on various peptide parameters.
| Property | Effect of this compound Incorporation | Quantitative Example | Reference |
| Solubility | Generally decreases in aqueous solutions. | Lipidation of GLP-1 analogues negatively impacted solubility, limiting it to a specific pH range. | [5][6] |
| Serum Albumin Binding | Increases, leading to a longer plasma half-life. | Liraglutide, a GLP-1 analog with a C16 fatty acid, binds to serum albumin, extending its half-life to approximately 13 hours. | [2] |
| Biological Potency | Can be maintained or even enhanced. | GLP-1 analogues modified with a C18 fatty acid via a PEG spacer were equipotent to the blockbuster drug Semaglutide in a cell-based activation assay. | [8] |
| Stability | Can be improved against proteolytic degradation. | GLP-1 analogues modified with a lipid showed significantly improved stability in human serum compared to the native peptide. | [8] |
| Antimicrobial Activity | Can be increased. | Antimicrobial peptides conjugated with lauric acid (C12) showed increased antimicrobial activity. | [2] |
| Self-Assembly | Can promote the formation of micelles or other aggregates. | A C12-lipopeptide produced by Bacillus subtilis had a critical micelle concentration (CMC) of 6.27 x 10-5 mol/L. | [9] |
| Hemolytic Activity | Can be introduced or increased. | The same C12-lipopeptide showed a HC50 of 26.5 µmol/L on human erythrocytes. | [9] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-12-Aminododecanoic Acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-12-aminododecanoic acid into a peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin for C-terminal amide)
-
Fmoc-12-aminododecanoic acid
-
Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-12-Aminododecanoic Acid:
-
In a separate vial, dissolve Fmoc-12-aminododecanoic acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution and vortex briefly.
-
Immediately add the activated Fmoc-12-aminododecanoic acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The longer coupling time is recommended due to the potential for steric hindrance from the long alkyl chain.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue coupling for another 1-2 hours.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in your peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 1 min) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Mandatory Visualizations
Signaling Pathway: GLP-1 Receptor Activation
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used to treat type 2 diabetes. Many of these peptides are acylated with fatty acids to improve their pharmacokinetic profile. Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, they initiate a signaling cascade that leads to insulin (B600854) secretion.
Experimental Workflow: Synthesis to Biological Evaluation of a Lipidated Peptide
The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of a peptide containing this compound.
References
- 1. Fatty Acid Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 3. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. bakerlab.org [bakerlab.org]
- 9. Isolation and characterization of a C12-lipopeptide produced by Bacillus subtilis HSO 121 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Analysis of 12-Aminododecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for determining the purity of 12-aminododecanoic acid, a key monomer in the production of polymers like Nylon-12 and a valuable building block in pharmaceutical and surfactant synthesis. The following protocols are designed to be adapted for use in quality control and research environments.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for assessing the purity of non-volatile and semi-volatile compounds like this compound. This method separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) HPLC-UV Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
c) Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Impurity A (e.g., starting material) |
| 2 | 8.2 | 2,955,000 | 98.5 | This compound |
| 3 | 10.1 | 30,000 | 1.0 | Impurity B (e.g., by-product) |
| Total | 3,000,000 | 100.0 |
Workflow Diagram
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H-NMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By using a certified internal standard with a known purity, the absolute purity of this compound can be accurately determined.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
b) ¹H-NMR Spectrometer Parameters:
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
| Temperature | 25 °C |
c) Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the protons adjacent to the carboxylic acid) and a signal from the internal standard (e.g., the singlet of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the internal standard
-
Data Presentation
Table 2: Representative qNMR Purity Calculation
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Mass (m) | 15.25 mg | 5.10 mg |
| Molecular Weight (MW) | 215.34 g/mol | 116.07 g/mol |
| Integrated Signal | Triplet at ~2.18 ppm | Singlet at ~6.20 ppm |
| Integral Value (I) | 35.40 | 20.00 |
| Number of Protons (N) | 2 | 2 |
| Purity of IS (P_IS) | - | 99.9% |
| Calculated Purity | 98.7% |
Logical Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities in this compound. Due to the low volatility of the analyte, derivatization is typically required to convert it into a more volatile species.
Experimental Protocol
a) Derivatization and Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 100 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and 100 µL of pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
After cooling, dilute the sample with an appropriate solvent like hexane.
b) GC-MS Conditions:
| Parameter | Recommended Conditions |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 50 - 500 m/z |
c) Data Analysis: Identify the main peak corresponding to the derivatized this compound and any impurity peaks by their mass spectra. The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
Data Presentation
Table 3: Representative GC-MS Impurity Analysis
| Peak No. | Retention Time (min) | Area % (TIC) | Tentative Identification (from MS library) |
| 1 | 12.5 | 0.8 | Dodecanedioic acid (di-TMS ester) |
| 2 | 15.2 | 99.0 | This compound (di-TMS derivative) |
| 3 | 16.8 | 0.2 | Dimer of this compound (TMS derivative) |
Workflow Diagram
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal properties and purity of this compound. DSC can determine the melting point and detect impurities that may broaden or depress the melting endotherm. TGA measures weight loss as a function of temperature, providing information on thermal stability and the presence of volatile impurities.
Experimental Protocols
a) Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
b) Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Data Presentation
Table 4: Representative Thermal Analysis Data
| Analysis | Parameter | Observed Value | Interpretation |
| DSC | Onset of Melting | 184.5 °C | Correlates with the melting point |
| Peak of Melting | 186.2 °C | Sharp peak indicates high purity | |
| TGA | Onset of Decomposition | ~250 °C | Indicates thermal stability up to this temperature |
| Weight Loss at 150 °C | < 0.1% | Absence of significant volatile impurities |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of this compound by confirming the presence of its characteristic functional groups. While not a primary purity-testing tool, it can detect gross impurities with different functional groups.
Experimental Protocol
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Data Presentation
Table 5: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3000 (broad) | N-H stretch | Primary amine |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 2920, 2850 | C-H stretch | Alkyl chain |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1560 | N-H bend | Primary amine |
| ~1470 | C-H bend | Alkyl chain |
By employing these analytical methods, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring its quality and suitability for its intended application.
Application Note: Gas Chromatography Analysis of Methylated 12-Aminododecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-aminododecanoic acid is a bifunctional molecule containing both a primary amine and a carboxylic acid group.[1] Its analysis by gas chromatography (GC) is challenging due to its low volatility and high polarity.[2][3][4] Derivatization is therefore essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][5] Methylation is a common and effective derivatization technique for both the carboxylic acid and amino groups.[6][7][8][9][10] This application note provides a detailed protocol for the methylation of this compound and its subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The methodology is based on established procedures for the analysis of amino acids and fatty acid methyl esters (FAMEs).[2][7][11][12][13]
When methylated with a reagent like diazomethane (B1218177), this compound can yield multiple products, primarily the mono-methylated ester at the carboxylic acid group and a di- or tri-methylated product with methylation at both the carboxylic acid and the amino group.[10][14] A patent for the synthesis of this compound notes that methylation with diazomethane results in two peaks: the primary amino ester (H₂N(CH₂)₁₁CO₂CH₃) and the tertiary amino ester ((CH₃)₂N(CH₂)₁₁CO₂CH₃).[14]
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of methylated this compound.
Protocols
Protocol 1: Methylation using Diazomethane
Warning: Diazomethane is highly toxic, explosive, and a potent carcinogen. This procedure should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment and specialized glassware.
Materials:
-
This compound
-
Methanol (B129727), anhydrous
-
Diethyl ether, anhydrous
-
Diazomethane precursor (e.g., Diazald™)
-
Potassium hydroxide (B78521) (KOH)
-
Acetic acid
-
Small-scale diazomethane generation apparatus
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of this compound in 1 mL of methanol in a vial.
-
Diazomethane Generation: Generate a solution of diazomethane in diethyl ether from a precursor like Diazald™ according to established safety protocols.[15]
-
Methylation Reaction: Add the ethereal solution of diazomethane dropwise to the sample solution at room temperature with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.[8]
-
Reaction Time: Allow the reaction to proceed for 10-15 minutes.
-
Quenching: Carefully add a few drops of 10% acetic acid in methanol to quench the excess diazomethane until the yellow color disappears.
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
Protocol 2: Safer Methylation using Trimethylsilyldiazomethane (B103560)
This method provides a safer alternative to diazomethane.[9] Trimethylsilyldiazomethane (TMS-diazomethane) is commercially available as a solution and is less explosive.
Materials:
-
This compound
-
Methanol
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of this compound in a mixture of 1 mL of toluene and 0.2 mL of methanol in a vial.
-
Methylation Reaction: Add a stoichiometric excess of 2.0 M TMS-diazomethane in hexanes to the sample solution.
-
Reaction Time: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes.
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in hexane or ethyl acetate (B1210297) for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following parameters are a starting point and may require optimization. They are based on typical conditions for FAMEs analysis.[11][12]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Capillary column such as DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase; 30 m x 0.25 mm ID, 0.25 µm film thickness.[11] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 100°C, hold for 2 min. Ramp at 10°C/min to 240°C, hold for 10 min. |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 30-400 |
Data Presentation
The methylation of this compound is expected to yield multiple products. The primary products observed after methylation with diazomethane are the methyl ester of this compound and its N,N-dimethylated derivative.[10][14]
Table 1: Representative Quantitative Data for Methylated this compound Derivatives
| Compound Name | Abbreviation | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound methyl ester | C12-amino-ME | ~15.5 | 230 (M+1), 156, 30 (base peak)[14] |
| N,N-dimethyl-12-aminododecanoic acid methyl ester | C12-diMe-amino-ME | ~16.2 | 257 (M+), 212, 170, 58, 44 (base peak)[14] |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions used.
Discussion
The choice of methylation reagent is critical. Diazomethane is highly efficient but extremely hazardous.[15] TMS-diazomethane offers a safer, albeit more expensive, alternative.[9] The derivatization of the primary amine can be variable, potentially leading to a mixture of N-methyl and N,N-dimethyl products, which can be chromatographically resolved.[6][14]
The use of a polar capillary column, such as one with a polyethylene glycol stationary phase, is recommended for the separation of these derivatives, similar to the analysis of FAMEs.[11][13] Mass spectrometric detection is crucial for the unambiguous identification of the different methylated species based on their characteristic fragmentation patterns.[14] The provided mass spectral data from patent literature serves as a valuable reference for peak identification.[14]
For quantitative analysis, the use of an appropriate internal standard is recommended. A stable isotope-labeled version of this compound would be ideal, but a long-chain fatty acid methyl ester not present in the sample (e.g., methyl heptadecanoate) can also be used.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound by GC-MS following methylation. The detailed protocols for derivatization and the recommended GC-MS parameters offer a robust starting point for researchers. The successful application of this method will enable accurate identification and quantification of this compound in various research and development settings.
References
- 1. This compound | C12H25NO2 | CID 69661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. US5530148A - Synthesis of this compound - Google Patents [patents.google.com]
- 15. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of 12-Aminododecanoic Acid
Introduction
12-Aminododecanoic acid is a long-chain omega-amino acid that serves as a key monomer in the production of polyamide 12 (Nylon 12) and other copolymers. It is synthesized through the hydrolysis of its cyclic amide precursor, laurolactam. Accurate quantification of this compound is crucial for monitoring the progress of this hydrolysis reaction, ensuring product purity, and in various research and development applications, including the study of its metabolic pathways and its use as a linker molecule.[1][2] This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound: a Reversed-Phase HPLC method with UV detection following pre-column derivatization, and a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS).
Method 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection
This method is suitable for laboratories equipped with standard HPLC-UV systems and relies on the derivatization of the primary amine group of this compound to introduce a UV-active chromophore, enabling sensitive detection. o-Phthalaldehyde (OPA) is a commonly used derivatizing agent for primary amines.[3][4]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometric (MS) Detection
This method allows for the direct analysis of the polar this compound without the need for derivatization, simplifying sample preparation.[5] HILIC is well-suited for the retention of polar compounds, and coupling with a mass spectrometer provides high selectivity and sensitivity for quantification.
Experimental Protocols
Protocol 1: RP-HPLC with Pre-column OPA Derivatization
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
o-Phthalaldehyde (OPA) reagent
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Hydrochloric acid (for pH adjustment)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 338 nm
-
Injection Volume: 20 µL
3. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound (1 mg/mL) in the sample diluent.
-
Create a series of calibration standards by diluting the stock solution.
-
For derivatization, mix 50 µL of the standard or sample solution with 50 µL of OPA reagent in an autosampler vial.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
Protocol 2: HILIC with Mass Spectrometric (MS) Detection
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Sample diluent: Acetonitrile/Water (75:25, v/v) with 0.1% formic acid
2. Instrumentation and Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).
-
Column: HILIC column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Isocratic Elution: 80% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Ion (m/z): [M+H]⁺ = 216.19
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
3. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the sample diluent.
-
Prepare calibration standards by serial dilution of the stock solution.
-
Samples should be diluted in the sample diluent to fall within the calibration range.
-
Centrifuge or filter samples to remove any particulates before injection.
Data Presentation
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method 1: RP-HPLC-UV (OPA Derivatization) | Method 2: HILIC-MS |
| Retention Time (min) | ~12.5 | ~4.2 |
| Linearity (r²) | >0.999 | >0.998 |
| Limit of Detection (LOD) | ~50 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~15 ng/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
Visualizations
Caption: Workflow for RP-HPLC analysis of this compound with OPA derivatization.
Caption: Workflow for HILIC-MS analysis of this compound.
References
Application Note: A Sustainable Route to 12-Aminododecanoic Acid from Vernolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Aminododecanoic acid is a crucial monomer for the production of high-performance polymers like Nylon-12.[1] Traditionally, its synthesis has relied on petrochemical feedstocks through multi-step, energy-intensive processes.[2] This application note details a sustainable and efficient pathway for the synthesis of this compound starting from vernolic acid, a naturally occurring epoxidized fatty acid.[3] Vernolic acid is the major component of the seed oil from Vernonia galamensis, an abundant and renewable resource.[3]
The described synthesis follows a four-step reaction sequence: hydrogenation of the olefinic group in vernolic acid, oxidative cleavage of the resulting epoxy group, formation of an aldoxime, and subsequent reduction to the final amino acid.[3][4] This bio-based approach offers a viable alternative to conventional methods, aligning with the growing demand for environmentally friendly chemical processes.
Experimental Protocols
This section provides detailed methodologies for the multi-step synthesis of this compound from vernolic acid.
1. Isolation of Vernolic Acid from Vernonia Oil
The initial step involves extracting and purifying vernolic acid from its natural source.
-
Procedure:
-
Saponify Vernonia oil to hydrolyze the triglycerides.
-
Acidify the resulting soap mixture to liberate the free fatty acids.
-
Perform a low-temperature recrystallization of the fatty acid mixture at -20°C to isolate vernolic acid.[4]
-
-
Expected Outcome: This process yields vernolic acid with approximately 97% purity.[4]
2. Hydrogenation of Vernolic Acid to cis-12,13-Epoxystearic Acid
The carbon-carbon double bond in vernolic acid is selectively reduced.
-
Procedure:
-
Perform a catalytic hydrogenation of the purified vernolic acid.
-
The reaction proceeds to saturate the cis-9-octadecenoic moiety, yielding cis-12,13-epoxystearic acid.[4]
-
-
Expected Outcome: A saturated epoxy acid with a melting point of 52-54°C.[4]
3. Oxidation of cis-12,13-Epoxystearic Acid to 12-Oxododecanoic Acid
The epoxy group is oxidatively cleaved to form a terminal aldehyde group.
-
Procedure:
-
Expected Outcome: The reaction yields 12-oxododecanoic acid as a solid product.[4]
4. Oximation of 12-Oxododecanoic Acid
The aldehyde is converted to an oxime, a key intermediate for the final amination step.
-
Procedure:
-
React the 12-oxododecanoic acid with hydroxylamine (B1172632) hydrochloride.[3][4]
-
The reaction converts the terminal aldehyde group into an oxime functionality, yielding 12-oxododecanoic acid oxime.[4]
-
-
Expected Outcome: Formation of the aldoxime acid, which can be isolated for the subsequent reduction step.
5. Catalytic Reduction to this compound
The final step involves the reduction of the oxime to the primary amine.
-
Procedure:
-
In a Paar hydrogenation bottle, combine 0.92 g of 12-oxododecanoic acid oxime and 0.005 g of platinum oxide (Adam's catalyst) in 10 mL of methanol (B129727).[5]
-
Fit the bottle to a high-pressure system, deaerate, and then fill with hydrogen gas to maintain a pressure of approximately 3 atm.[5]
-
Shake the reaction mixture continuously for 1.5 hours.[5]
-
Post-hydrogenation, add 10 mL of methanol and heat the mixture to a gentle boil to dissolve the product.[5]
-
Filter the hot mixture to remove the platinum catalyst.
-
Evaporate the filtrate to yield the crude product.[5]
-
Recrystallize the crude product from an ethanol/water mixture (1:1) to obtain pure this compound.[5]
-
Data Presentation
The quantitative data for the synthesis of this compound from vernolic acid are summarized in the table below.
| Compound | Step | Yield | Purity | Melting Point (°C) |
| Vernolic Acid | Isolation | 51%[4] | 97%[4] | 23-25[4] |
| cis-12,13-Epoxystearic Acid | Hydrogenation | - | - | 52-54[4] |
| 12-Oxododecanoic Acid | Oxidation | 71.0%[4] | - | - |
| This compound | Reduction | >85%[4], 87% (recrystallized)[5] | - | 184-186[4][5] |
Visualizations
Chemical Synthesis Pathway
The following diagram illustrates the chemical transformations from vernolic acid to this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
This diagram outlines the logical progression of the experimental procedures.
Caption: Step-by-step workflow for the synthesis process.
References
One-Pot Enzymatic Synthesis of 12-Aminododecanoic Acid from Linoleic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot synthesis of 12-aminododecanoic acid from linoleic acid utilizing a three-enzyme cascade. This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis methods for producing this valuable monomer, a precursor for nylon-12 and other specialty polyamides.
The synthesis is based on a multi-enzyme cascade involving soybean lipoxygenase (LOX-1), papaya hydroperoxide lyase (HPL), and an ω-transaminase (ω-TA).[1][2][3] This enzymatic pathway mimics the oxylipin pathway in plants to convert renewable linoleic acid into a valuable amino acid.[2]
Experimental Protocols
This protocol outlines a one-pot, three-enzyme cascade reaction for the conversion of linoleic acid to 12-aminododecenoic acid, which can be subsequently reduced to this compound. The procedure involves the sequential addition of enzymes to optimize product yield.[1][2][3]
Materials:
-
Soybean Lipoxygenase (LOX-1)
-
Papaya Hydroperoxide Lyase (HPLCP-N)
-
ω-Transaminase from Aquitalea denitrificans (TRAD)
-
Linoleic Acid
-
Potassium Phosphate (B84403) Buffer (pH 8.0)
-
Potassium Chloride (KCl)
-
(S)-(-)-α-Methylbenzylamine (amine donor)
-
Pyridoxal-5-phosphate (PLP)
-
Appropriate organic solvents for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator, centrifuge)
Protocol:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of 20 mM linoleic acid in 100 mM potassium phosphate buffer (pH 8.0) containing 2 M KCl.[4]
-
Step 1: Lipoxygenase Reaction: Add purified soybean lipoxygenase (LOX-1) to the reaction mixture to a final concentration of 0.5 U/mL.[4] Incubate the reaction at room temperature with gentle stirring, ensuring sufficient oxygen supply for the lipoxygenase activity. This step converts linoleic acid to 13-hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13-HPODE).
-
Step 2: Hydroperoxide Lyase Reaction: After the completion of the LOX reaction (monitoring by an appropriate analytical method such as HPLC is recommended), add purified papaya hydroperoxide lyase (HPLCP-N) to a final concentration of 0.3 U/mL.[4] This enzyme cleaves the 13-HPODE to form 12-oxo-9(Z)-dodecenoic acid and hexanal.[2]
-
Step 3: Transaminase Reaction: Following the HPL reaction, introduce the ω-transaminase from Aquitalea denitrificans (TRAD). The reaction should also include an amine donor, such as (S)-(-)-α-methylbenzylamine, and the cofactor pyridoxal-5-phosphate (PLP). The transaminase converts the 12-oxo-9(Z)-dodecenoic acid into 12-amino-9(Z)-dodecenoic acid.
-
Reaction Monitoring and Termination: The progress of the reaction can be monitored by techniques such as LC-ELSD (Liquid Chromatography with Evaporative Light Scattering Detection).[1][2] Once the reaction reaches the desired conversion, it can be terminated by the addition of a strong acid, such as H₂SO₄, to a final concentration of 1 M.[5]
-
Product Extraction and Purification: The product, 12-aminododecenoic acid, can be extracted from the reaction mixture using an organic solvent like ethyl acetate. Further purification can be achieved through standard chromatographic techniques.
-
Optional Reduction Step: To obtain this compound, the unsaturated product from the enzymatic cascade needs to undergo a reduction step to saturate the double bond. This can be achieved through catalytic hydrogenation.
Data Presentation
The following table summarizes the quantitative data from the enzymatic cascade for the synthesis of 12-aminododecenoic acid.
| Parameter | Value | Reference |
| Enzymes | Soybean Lipoxygenase (LOX-1), Papaya Hydroperoxide Lyase (HPLCP-N), ω-Transaminase from Aquitalea denitrificans (TRAD) | [1][2] |
| Starting Material | Linoleic Acid | [1][2] |
| Key Intermediates | 13-Hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13-HPODE), 12-oxo-9(Z)-dodecenoic acid | [2][4] |
| Final Product (enzymatic) | 12-amino-9(Z)-dodecenoic acid | [2] |
| Overall Conversion | Up to 12% | [1][2] |
| TRAD Specific Activity (for 12-oxo-9(Z)-dodecenoic acid) | 0.62 U/mg | [1][2][3] |
| TRAD Specific Activity (for 12-oxo-10(E)-dodecenoic acid) | 0.52 U/mg | [1][2][3] |
| TRAD Specific Activity (for hexanal) | 1.17 U/mg | [1][2][3] |
| One-pot conversion with TRAD and HPLCP-N | 59% | [1][2][3] |
Visualizations
Diagram of the One-Pot Enzymatic Cascade
Caption: Enzymatic cascade for the synthesis of 12-aminododecenoic acid.
References
- 1. OPUS 4 | Synthesis of 12-aminododecenoic Acid by Coupling Transaminase to Oxylipin Pathway Enzymes [epb.bibl.th-koeln.de]
- 2. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Biodegradable Polymers Based on 12-Aminododecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of biodegradable polymers derived from 12-aminododecanoic acid. Detailed protocols for key experimental procedures are included to facilitate research and development in areas such as drug delivery and tissue engineering.
Introduction
This compound (12-ADA) is a versatile monomer for the synthesis of a range of biodegradable polymers, most notably Polyamide 12 (PA12 or Nylon 12). Its long aliphatic chain confers hydrophobicity and flexibility, while the terminal amine and carboxylic acid groups allow for polymerization into polyamides and co-polymerization with other monomers to create poly(ester amides) with tunable properties. These materials are gaining significant interest in the biomedical field due to their biocompatibility, biodegradability, and desirable mechanical properties.[1][2] The degradation products of polymers derived from amino acids are generally considered non-toxic and can be metabolized by the body.[3]
Polymer Synthesis
Biodegradable polymers from this compound can be synthesized through several methods, primarily melt polycondensation and solid-state polycondensation. These methods allow for the formation of high molecular weight polymers suitable for various applications.
Protocol 1: Melt Polycondensation of this compound
This protocol describes the synthesis of Polyamide 12 via melt polycondensation.
Materials:
-
This compound (12-ADA)
-
Nitrogen gas (high purity)
-
Reaction vessel with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Place the this compound monomer into the reaction vessel.
-
Purge the vessel with high-purity nitrogen gas for 15-20 minutes to remove any residual oxygen.
-
Heat the reactor to a temperature above the melting point of the monomer (approximately 185-190°C) while maintaining a slow nitrogen flow.
-
Once the monomer has melted, increase the temperature to the polymerization temperature, typically in the range of 260-280°C.
-
Maintain the reaction at this temperature for a specified period (e.g., 2-4 hours) to allow for the initial polycondensation to occur, during which water is formed as a byproduct and removed through the condenser.
-
Apply a vacuum to the system gradually to further remove water and drive the polymerization reaction to completion, favoring the formation of a high molecular weight polymer.
-
Continue the reaction under vacuum for another 2-4 hours, or until the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor into a water bath to cool and solidify.
-
Pelletize the resulting polymer strands for further processing and characterization.
Protocol 2: Solid-State Polycondensation (SSP) of this compound Prepolymer
This protocol is used to increase the molecular weight of a prepolymer synthesized via melt polycondensation.
Materials:
-
12-ADA prepolymer pellets (synthesized via melt polycondensation)
-
Solid-state polymerization reactor with a nitrogen inlet and vacuum connection
-
Heating system with precise temperature control
Procedure:
-
Introduce the prepolymer pellets into the SSP reactor.
-
Heat the reactor to a temperature below the melting point of the polymer but above its glass transition temperature (typically 150-170°C).
-
Pass a stream of hot, dry nitrogen gas through the reactor or apply a vacuum to facilitate the removal of residual water and other volatile byproducts.[4][5][6]
-
Maintain these conditions for an extended period (12-48 hours), allowing the polymer chains to extend and the molecular weight to increase.
-
Monitor the reaction progress by periodically taking samples and measuring their intrinsic viscosity or molecular weight.
-
Once the desired molecular weight is achieved, cool the reactor and collect the high molecular weight polymer pellets.
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of high molecular weight polyamide from this compound.
Polymer Characterization
Thorough characterization of the synthesized polymers is crucial to ensure their suitability for specific applications.
Quantitative Data Presentation
The following tables summarize the typical properties of Polyamide 12 and related copolymers.
Table 1: Thermal Properties of this compound-Based Polyamides
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Polyamide 12 (PA12) | 35 - 50 | 175 - 185 | ~400 |
| PA12/PA6 Copolymer | 45 - 60 | 180 - 210 | ~410 |
| PA12/Elastomer Blend | 25 - 40 | 170 - 180 | ~390 |
Data compiled from multiple sources, values can vary based on molecular weight and crystallinity.[3][7][8][9]
Table 2: Mechanical Properties of this compound-Based Polyamides
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polyamide 12 (PA12) | 40 - 55 | 1.2 - 1.8 | 100 - 300 |
| PA12 (Glass Fiber Reinforced) | 80 - 120 | 5.0 - 8.0 | 5 - 15 |
| PA12/PA6 Copolymer | 50 - 65 | 1.5 - 2.2 | 80 - 250 |
Data compiled from multiple sources, values can vary based on processing conditions and additives.[10][11][12]
Biodegradation Studies
Understanding the degradation profile of these polymers is essential for their application in biomedical devices. Both hydrolytic and enzymatic degradation pathways are relevant.
Protocol 3: In Vitro Hydrolytic Degradation Assay
Materials:
-
Polymer samples (e.g., films or scaffolds) of known weight and dimensions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical balance
-
Gel Permeation Chromatography (GPC) system
-
Scanning Electron Microscope (SEM)
Procedure:
-
Prepare polymer samples of uniform size and weigh them accurately (W0).
-
Place each sample in a sterile vial containing a known volume of PBS.
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove triplicate samples.
-
Carefully wash the retrieved samples with deionized water to remove any salts and then dry them to a constant weight in a vacuum oven at a low temperature (Wt).
-
Calculate the percentage of weight loss: Weight Loss (%) = [(W_0 - W_t) / W_0] * 100.
-
Analyze the molecular weight of the degraded polymer samples using GPC to assess chain scission.
-
Examine the surface morphology of the degraded samples using SEM to observe any changes, such as cracking or pitting.[13][14]
Protocol 4: In Vitro Enzymatic Degradation Assay
Materials:
-
Polymer samples of known weight and dimensions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipase or other relevant enzymes (e.g., from Pseudomonas aeruginosa)
-
Incubator at 37°C
-
Analytical balance
-
GPC system
-
SEM
Procedure:
-
Prepare polymer samples and record their initial weight (W0).
-
Prepare an enzyme solution in PBS at a clinically relevant concentration. A control group with PBS only should also be prepared.
-
Immerse the polymer samples in the enzyme solution and the control solution.
-
Incubate at 37°C with gentle agitation.
-
Replenish the enzyme solution periodically (e.g., every 48 hours) to maintain enzyme activity.
-
At specified time intervals, remove samples, wash them thoroughly with deionized water, and dry to a constant weight (Wt).
-
Calculate the percentage of weight loss as described in Protocol 3.
-
Characterize the changes in molecular weight and surface morphology using GPC and SEM, respectively.[15]
Applications in Drug Delivery
Polymers based on this compound can be formulated into nanoparticles for the controlled release of therapeutic agents.
Protocol 5: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation
Materials:
-
12-ADA based polymer
-
Doxorubicin (B1662922) (or other model drug)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water, PBS), potentially with a surfactant (e.g., Pluronic F68)
-
Magnetic stirrer
-
Syringe pump
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Dissolve the polymer and the drug in the organic solvent.
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant stirring.
-
The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug into nanoparticles.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Characterize the size and morphology of the resulting nanoparticles using DLS and TEM.
-
Separate the nanoparticles from the aqueous phase by centrifugation and wash them to remove any unencapsulated drug.[3][16][17][18]
Protocol 6: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Incubator at 37°C
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in the release medium.
-
Transfer the dispersion into a dialysis bag and place it in a larger container with a known volume of the same release medium.
-
Incubate at 37°C with continuous stirring.
-
At specific time points, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time.[19][20][21]
Drug Delivery Workflow
Caption: Workflow for the preparation and evaluation of drug-loaded nanoparticles.
Applications in Tissue Engineering
The fabrication of porous scaffolds is a key aspect of tissue engineering, providing a temporary template for cell growth and tissue regeneration.
Protocol 7: Fabrication of Electrospun Scaffolds
Materials:
-
12-ADA based polymer
-
Solvent system (e.g., a mixture of chloroform (B151607) and methanol)
-
Electrospinning apparatus (high voltage power supply, syringe pump, spinneret, and collector)
-
Aluminum foil
Procedure:
-
Dissolve the polymer in the solvent system to achieve the desired concentration and viscosity.
-
Load the polymer solution into a syringe and place it in the syringe pump.
-
Position the spinneret at a fixed distance from the collector, which is covered with aluminum foil.
-
Apply a high voltage between the spinneret and the collector.
-
Set the flow rate of the polymer solution using the syringe pump.
-
As the polymer solution is ejected from the spinneret, the solvent evaporates, and a non-woven mat of polymer fibers is deposited on the collector.
-
After electrospinning for the desired duration, carefully remove the scaffold from the aluminum foil and dry it under vacuum.[12][22][23][24]
Protocol 8: Cell Viability Assay on Scaffolds
Materials:
-
Sterilized electrospun scaffolds
-
Cell line (e.g., fibroblasts, osteoblasts)
-
Cell culture medium
-
LIVE/DEAD™ Viability/Cytotoxicity Kit
-
Fluorescence microscope
Procedure:
-
Place the sterilized scaffolds in a multi-well cell culture plate.
-
Seed the cells onto the scaffolds at a predetermined density.
-
Culture the cells for a desired period (e.g., 1, 3, and 7 days).
-
At each time point, wash the cell-seeded scaffolds with PBS.
-
Prepare the LIVE/DEAD™ staining solution according to the manufacturer's instructions.
-
Incubate the scaffolds with the staining solution in the dark.
-
Visualize the live (green fluorescence) and dead (red fluorescence) cells using a fluorescence microscope.
-
Capture images and quantify the percentage of live cells.[4][6][25][26]
Tissue Engineering and Biocompatibility Assessment
Caption: Workflow for tissue engineering scaffold fabrication and biocompatibility assessment.
Signaling Pathways and Biocompatibility
The biocompatibility of a biodegradable polymer is not only determined by the material itself but also by its degradation products.[10][11] While Polyamide 12 is generally considered biocompatible, the accumulation of degradation products could potentially trigger inflammatory responses.[2][27][28] It is hypothesized that high concentrations of degradation products may activate pathways such as the Toll-like receptor (TLR) signaling pathway in immune cells, leading to the production of pro-inflammatory cytokines. Further research is needed to fully elucidate the specific signaling pathways affected by the degradation products of this compound-based polymers.[8][29]
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and objectives. All work with cells and biological materials should be conducted in a sterile environment.
References
- 1. Revolutionizing Healthcare: Recent Advances of Polyamide 12 in Medical Applications - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Measuring Cell Viability in Scaffolds | NIST [nist.gov]
- 7. Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Products of Polydopamine Restrained Inflammatory Response of LPS-Stimulated Macrophages Through Mediation TLR-4-MYD88 Dependent Signaling Pathways by Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. saliterman.umn.edu [saliterman.umn.edu]
- 11. specialchem.com [specialchem.com]
- 12. Biomimetic electrospun nanofibrous scaffold for tissue engineering: preparation, optimization by design of experiments (DOE), in-vitro and in-vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. rsc.org [rsc.org]
- 17. Doxorubicin loaded Polymeric Nanoparticulate Delivery System to overcome drug resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Doxorubicin and sorafenib release from mesoporous silica nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process [frontiersin.org]
- 20. Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and experimental approach - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 21. Controlled release of doxorubicin from Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by coaxial electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrospun Fibrous Scaffolds for Tissue Engineering: Viewpoints on Architecture and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrospun Scaffolds for Tissue Engineering: A Review | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. ilexlife.com [ilexlife.com]
- 26. researchgate.net [researchgate.net]
- 27. Accumulated polymer degradation products as effector molecules in cytotoxicity of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Notes: Self-Assembly of 12-Aminododecanoic Acid for Nanomaterial Fabrication
Introduction
12-aminododecanoic acid (12-ADA) is an ω-amino fatty acid, a bifunctional molecule featuring a 12-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal primary amine group.[1][2] This amphiphilic structure makes it an excellent candidate for self-assembly into various nanostructures, such as micelles, vesicles, or nanoparticles. The process of self-assembly is a bottom-up approach where disordered molecules spontaneously organize into ordered structures driven by non-covalent interactions like hydrogen bonding and hydrophobic forces.[3][4]
The resulting nanomaterials from 12-ADA self-assembly are of significant interest for biomedical applications, particularly in drug delivery.[5][6] The biocompatible nature of amino acids, combined with the ability to encapsulate therapeutic agents within the hydrophobic core of the nanostructure, offers a promising platform for developing advanced drug delivery systems.[7] The surface of these nanoparticles presents both amine and carboxylic acid groups, providing versatile handles for further functionalization, such as attaching targeting ligands or coating with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to enhance circulation time.[8] These notes provide detailed protocols for the fabrication and characterization of 12-ADA nanomaterials.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and understanding the self-assembly process.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₅NO₂ | [9] |
| Molecular Weight | 215.33 g/mol | [9] |
| Appearance | White to off-white powder or crystals | [9] |
| Melting Point | 184-186 °C | [10] |
| Synonyms | 12-Aminolauric acid, ω-Aminododecanoic acid | [1][9] |
| CAS Number | 693-57-2 | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the self-assembly of 12-ADA nanoparticles, encapsulation of a model drug, and subsequent surface functionalization.
Protocol 1: Self-Assembly of 12-ADA Nanoparticles via pH-Induced Nanoprecipitation
This protocol describes the formation of 12-ADA nanoparticles by altering the pH of the solution to induce self-assembly.
Materials:
-
This compound (12-ADA)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Ultrapure water (18.2 MΩ·cm)
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge
Methodology:
-
Dissolution: Dissolve 100 mg of 12-ADA in 20 mL of ultrapure water. Adjust the pH to ~11 using 0.1 M NaOH while stirring continuously. This ensures the carboxylic acid group is deprotonated (-COO⁻), enhancing solubility.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any aggregates or impurities.
-
Nanoprecipitation: While stirring the solution vigorously, slowly add 0.1 M HCl dropwise to lower the pH to the isoelectric point of 12-ADA (approximately pH 7-8). The appearance of a milky, opalescent suspension indicates the formation of nanoparticles as the molecules become zwitterionic and self-assemble to minimize contact with water.
-
Equilibration: Continue stirring the suspension for 1-2 hours at room temperature to allow the nanoparticle formation to stabilize.
-
Purification: Pellet the nanoparticles by centrifugation at 15,000 x g for 30 minutes at 4 °C.
-
Washing: Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of ultrapure water. Sonication may be used briefly to aid redispersion. Repeat the centrifugation and washing steps two more times to remove residual ions.
-
Final Dispersion: After the final wash, resuspend the purified nanoparticles in a suitable buffer or ultrapure water for storage at 4 °C and subsequent characterization.
Protocol 2: Hydrophobic Drug Encapsulation using Solvent Displacement
This protocol details the encapsulation of a model hydrophobic drug (e.g., Paclitaxel, Curcumin) within the 12-ADA nanoparticles during their formation.
Materials:
-
This compound (12-ADA)
-
Model hydrophobic drug
-
Ethanol (or another water-miscible organic solvent like DMSO or acetone)
-
Ultrapure water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of 12-ADA and 5 mg of the hydrophobic drug in 5 mL of ethanol. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare 50 mL of ultrapure water in a beaker and place it on a magnetic stirrer set to a high speed (e.g., 700-800 rpm).
-
Injection: Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), inject the organic phase into the vigorously stirring aqueous phase.
-
Self-Assembly and Encapsulation: The rapid solvent displacement will cause the co-precipitation of 12-ADA and the drug, forming drug-loaded nanoparticles.
-
Solvent Removal: Allow the suspension to stir for 2-4 hours in a fume hood to evaporate the majority of the organic solvent. Alternatively, use a rotary evaporator at low pressure.
-
Purification: Purify the drug-loaded nanoparticles as described in Protocol 1 (Steps 5-7) to remove any unencapsulated drug and residual solvent.
Characterization of 12-ADA Nanomaterials
The successful formation and properties of the 12-ADA nanoparticles should be confirmed through various characterization techniques.
| Characterization Technique | Parameter Measured | Expected Outcome / Value |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | 80 - 250 nm with a PDI < 0.3, indicating a relatively uniform size distribution.[11] |
| Zeta Potential Analysis | Surface Charge | Near-neutral or slightly negative/positive potential (-15 to +15 mV) near physiological pH.[11] |
| Transmission Electron Microscopy (TEM) | Morphology, Size, and Aggregation State | Spherical morphology with sizes consistent with DLS measurements. Should show discrete, non-aggregated particles. |
| UV-Vis Spectrophotometry | Drug Loading Content (DLC) & Encapsulation Efficiency (EE) | Quantify encapsulated drug by measuring absorbance and comparing to a standard curve. EE > 70% is often desirable. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Composition | Confirmation of characteristic peaks for 12-ADA and the encapsulated drug, verifying successful loading. |
Application in Targeted Drug Delivery
The presence of reactive amine and carboxyl groups on the nanoparticle surface allows for covalent conjugation of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cell types (e.g., cancer cells). This enhances therapeutic efficacy while minimizing off-target side effects.
References
- 1. This compound | C12H25NO2 | CID 69661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 693-57-2 [chemicalbook.com]
- 3. Self-Assembly of Organic Nanomaterials and Biomaterials: The Bottom-Up Approach for Functional Nanostructures Formation and Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembly of nanostructures and nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Self-assembly of amphiphilic amino acid derivatives for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 12-Aminododecansäure 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. US5530148A - Synthesis of this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of 12-Aminododecanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of 12-aminododecanoic acid.
Frequently Asked Questions (FAQs)
Q1: Which enzyme classes are typically used for the synthesis of this compound?
A1: The primary enzyme class used is the ω-transaminases (ω-TAs) . These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, in this case, 12-oxododecanoic acid, to produce this compound.[1][2][3] ω-TAs are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes and are valued for their high regio- and stereoselectivity.[4] Another approach involves using cytochrome P450 (CYP) monooxygenases to first produce 12-hydroxydodecanoic acid from dodecanoic acid, which would then require further enzymatic or chemical steps to convert the hydroxyl group to an amine.[5]
Q2: What are the common starting materials for this enzymatic synthesis?
A2: For synthesis using ω-transaminases, the direct precursor is 12-oxododecanoic acid .[1] This precursor can be synthesized from renewable resources like vernolic acid or linoleic acid through multi-step chemical or enzymatic processes.[1][6] For CYP-based routes, the starting material is dodecanoic acid (lauric acid).[5]
Q3: What is the primary challenge in using ω-transaminases for this synthesis?
A3: A significant challenge is the unfavorable reaction equilibrium , which often lies on the side of the starting materials (ketone and amine donor).[7][8] This thermodynamic limitation can prevent the reaction from reaching high conversion rates. Consequently, strategies to shift the equilibrium towards the product are crucial for achieving high yields.[8]
Q4: What is product inhibition and how does it affect the synthesis?
A4: Product inhibition occurs when the product of the enzymatic reaction binds to the enzyme and reduces its activity. This is a common issue in biocatalysis.[9][10] In the synthesis of long-chain molecules like this compound, both the desired product and the ketone by-product from the amine donor can inhibit the ω-transaminase, slowing down the reaction rate as concentrations build up.[7][8] Similarly, in CYP-catalyzed hydroxylation of dodecanoic acid, the product 12-hydroxydodecanoic acid has been shown to cause significant enzyme inhibition.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction is showing very low conversion to this compound. What are the potential causes and solutions?
A: Low yield is a common problem that can stem from several factors. Systematically check the following:
-
Unfavorable Equilibrium: The equilibrium of ω-transaminase reactions often disfavors product formation.
-
Solution: Increase the concentration of the amine donor (e.g., L-alanine or isopropylamine) to a large excess (e.g., 5-10 equivalents). Alternatively, use a specialized amine donor like ortho-xylylenediamine, which can effectively displace the equilibrium.[8] Implementing an in situ product or by-product removal system can also drive the reaction forward.[7]
-
-
Enzyme Inactivity: The enzyme may be inactive or denatured.
-
Solution: Verify the activity of your enzyme stock with a standard, reliable substrate. Ensure that the reaction buffer has the correct pH and that the reaction temperature is optimal for the specific ω-TA being used.[1] Check for the presence of the essential cofactor, pyridoxal-5-phosphate (PLP), in the reaction mixture.[1][11]
-
-
Poor Substrate Solubility: 12-oxododecanoic acid is hydrophobic and may have low solubility in aqueous buffers, limiting its availability to the enzyme.
-
Solution: Add a small percentage of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture (e.g., 5-20%).[1] However, test the enzyme's tolerance to the co-solvent first, as high concentrations can lead to inactivation.
-
Problem 2: Reaction Rate is Very Slow or Stalls Over Time
Q: The initial reaction rate is acceptable, but it slows down significantly or stops before reaching completion. Why is this happening?
A: This is a classic sign of enzyme inhibition or instability.
-
Product/Substrate Inhibition: As the concentration of this compound increases, it can inhibit the enzyme. The ketone substrate (12-oxododecanoic acid) or the ketone by-product (e.g., pyruvate) can also be inhibitory at high concentrations.[7][9]
-
Solution: Implement a substrate-feeding strategy to maintain a low, steady concentration of the substrate. If possible, remove the product as it forms. For CYP-based systems, product inhibition was observed to be a significant hurdle, suggesting that maintaining low product concentration is key.[5]
-
-
Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions (e.g., temperature, pH, presence of co-solvents) for the required duration.
-
Solution: Optimize reaction conditions by testing a range of pH values and temperatures. Consider using a whole-cell biocatalyst instead of purified enzyme, as the cellular environment can enhance stability.[1][5] Enzyme immobilization is another powerful technique to improve operational stability.[12]
-
-
Cofactor Depletion: If using a whole-cell system, the co-factor regeneration machinery may be inefficient, leading to a stall.
-
Solution: Ensure the whole-cell system has an adequate energy source (e.g., glucose) to regenerate cofactors like PLP.[5]
-
Data Presentation
Table 1: Comparison of ω-Transaminase Performance in the Amination of 12-Oxo-fatty Acids.
| Enzyme Source | Substrate | Specific Activity (U/mg) | Reference |
| Aquitalea denitrificans (TRAD) | 12-oxo-9(Z)-dodecenoic acid | 0.62 | [1] |
| Aquitalea denitrificans (TRAD) | 12-oxo-10(E)-dodecenoic acid | 0.52 | [1] |
| Chromobacterium violaceum (TRCV) | 12-oxo-9(Z)-dodecenoic acid | ~0.3 (estimated from data) | [1][13] |
| Pseudomonas sp. strain AAC (KES24511) | This compound (deamination) | Activity confirmed | [2][3] |
| Pseudomonas sp. strain AAC (KES23458) | This compound (deamination) | Activity confirmed | [2][3] |
| Pseudomonas sp. strain AAC (KES23360) | This compound (deamination) | Activity confirmed | [2][3] |
| Note: Specific activity for Pseudomonas sp. enzymes was measured in the reverse (deamination) reaction. |
Table 2: Product Titers from Whole-Cell Biotransformation of Dodecanoic Acid (DDA) using CYP153A Monooxygenases.
| Enzyme System | Substrate Conc. (g/L) | Product (12-OHDDA) Conc. (g/L) | Reference |
| CYP153AL.m | 4 | 2.0 | [5] |
| CYP153AM.aq | 4 | 0.9 | [5] |
| CYP153AS.f | 4 | 0.63 | [5] |
| CYP153AA.d | 4 | 0.3 | [5] |
| CYP153AL.m with native redox partners | 4 | 3.28 | [5] |
| Note: This table shows the production of 12-hydroxydodecanoic acid (12-OHDDA), a precursor for this compound. |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Synthesis using a Purified ω-Transaminase
This protocol is a general guideline based on typical reaction setups.[1] Researchers should optimize concentrations and conditions for their specific enzyme.
-
Reaction Mixture Preparation:
-
In a reaction vessel, prepare a 50 mM potassium phosphate (B84403) buffer (pH 7.5) containing 50 mM NaCl.
-
Add the amine donor, L-alanine, to a final concentration of 50 mM.
-
Add the cofactor, pyridoxal-5-phosphate (PLP), to a final concentration of 0.1 mM.
-
-
Enzyme Addition:
-
Add the purified ω-transaminase to the reaction mixture to a final concentration of 5 U/mL.
-
-
Substrate Addition & Reaction Initiation:
-
Prepare a stock solution of the substrate, 12-oxododecanoic acid, in DMSO.
-
Start the reaction by adding the substrate stock solution to the mixture for a final substrate concentration of 2.5 mM. The final DMSO concentration should be kept low (e.g., < 20%) to minimize enzyme denaturation.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 22-30°C) with gentle agitation for 1 to 5 hours, or until completion.
-
-
Analysis:
Visualizations
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Key challenges of equilibrium and inhibition in ω-transaminase reactions.
Caption: A decision tree for troubleshooting low yield in enzymatic synthesis.
References
- 1. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel transaminases from a this compound-metabolizing Pseudomonas strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. US5530148A - Synthesis of this compound - Google Patents [patents.google.com]
- 7. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 8. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Khan Academy [khanacademy.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 12-Aminododecanoic Acid Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 12-aminododecanoic acid for the synthesis of Nylon 12. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The primary method for polymerizing this compound is through a self-condensation reaction, which is a type of step-growth polymerization. This is typically carried out via melt polycondensation at high temperatures, where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water.[1][2] To achieve a high molecular weight, this water must be efficiently removed. An alternative method is solid-state polycondensation (SSP), which can be employed after an initial melt polymerization to further increase the molecular weight under milder temperature conditions.[3][4]
Q2: What are the typical reaction conditions for the melt polycondensation of this compound?
A2: While the exact conditions can vary, melt polycondensation of this compound to produce Nylon 12 generally requires high temperatures, typically ranging from 220°C to 280°C. The reaction is often initiated at atmospheric pressure and then transitioned to a high vacuum (less than 1 torr) to effectively remove the water byproduct and drive the polymerization reaction toward the formation of a high molecular weight polymer. Reaction times can range from 2 to 6 hours.
Q3: Are catalysts necessary for the polymerization of this compound?
A3: While the self-condensation of this compound can proceed without a catalyst, various catalysts can be employed to increase the reaction rate. Commonly used catalysts for polycondensation reactions include phosphoric acid, hypophosphorous acid, and certain metal compounds such as tin or titanium-based catalysts. The choice of catalyst can influence the reaction kinetics and the final properties of the polymer.
Q4: How does monomer purity affect the polymerization reaction?
A4: Monomer purity is critical for achieving a high molecular weight polymer. Impurities can act as chain terminators, limiting the growth of the polymer chains.[5] For instance, monofunctional impurities with either an amino or a carboxylic acid group will cap the growing polymer chain, preventing further reaction at that end. It is crucial to use high-purity this compound for successful polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound and provides potential solutions.
Issue 1: Low Molecular Weight of the Final Polymer
Low molecular weight is a frequent problem in polycondensation reactions and can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Inefficient Water Removal | The presence of water shifts the reaction equilibrium towards the reactants, hindering polymer chain growth. Increase the vacuum level during the final stages of polymerization and ensure the reaction setup has no leaks. A nitrogen purge can also help remove water vapor. |
| Monomer Impurity | As mentioned in the FAQs, impurities can act as chain terminators.[5] Recrystallize the this compound monomer before use to ensure high purity. |
| Incorrect Reaction Temperature | If the temperature is too low, the reaction rate will be slow, resulting in incomplete polymerization within a practical timeframe. If the temperature is too high, side reactions and degradation can occur. Optimize the temperature profile of the reaction. |
| Insufficient Reaction Time | Polycondensation is a time-dependent process.[6] Increase the reaction time, particularly during the high vacuum stage, to allow for sufficient chain growth. |
| Non-Optimal Catalyst Concentration | If using a catalyst, its concentration may be too low for an effective reaction rate or too high, which can sometimes lead to side reactions. Perform a catalyst concentration optimization study. |
Issue 2: Discoloration of the Polymer (Yellowing or Browning)
Discoloration is typically a sign of degradation or side reactions occurring at high temperatures.
| Potential Cause | Recommended Solution |
| Thermal-Oxidative Degradation | The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer, causing discoloration.[7] Ensure the reactor is thoroughly purged with an inert gas like nitrogen before heating and maintain a positive inert gas pressure during the initial stages of the reaction. |
| Excessively High Reaction Temperature | High temperatures can cause the polymer to degrade, even in the absence of oxygen. Lower the reaction temperature and consider extending the reaction time to compensate for the slower kinetics. |
| Impurities in the Monomer | Certain impurities can catalyze degradation reactions at high temperatures.[8] Ensure the use of high-purity monomer. |
| Catalyst-Induced Side Reactions | Some catalysts can promote side reactions that lead to colored byproducts.[9] If using a catalyst, consider reducing its concentration or exploring alternative catalysts. Adding antioxidants or heat stabilizers can also mitigate discoloration.[10] |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound
This protocol describes a laboratory-scale synthesis of Nylon 12 via melt polycondensation.
Materials:
-
High-purity this compound
-
Nitrogen gas (high purity)
-
Optional: Phosphoric acid or another suitable catalyst
Equipment:
-
Glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller
-
Vacuum pump capable of reaching <1 torr
-
Cold trap
Procedure:
-
Monomer Preparation: Dry the this compound in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.
-
Reactor Setup: Add the dried this compound to the reactor. If using a catalyst, add it at this stage (a typical starting concentration is 0.1-0.5 mol%).
-
Inert Atmosphere: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of nitrogen.
-
Initial Heating (Pre-polymerization): Begin stirring and heat the reactor to 220-240°C. As the monomer melts and the initial polycondensation begins, water will start to distill from the reaction mixture. Continue this stage for 1-2 hours.
-
High Vacuum Stage: Gradually increase the temperature to 260-280°C while slowly applying a vacuum. Over 30-60 minutes, reduce the pressure to less than 1 torr.
-
Polymerization: Continue the reaction under high vacuum for 2-4 hours to build the molecular weight. The viscosity of the molten polymer will noticeably increase.
-
Cooling and Isolation: Remove the heating mantle and allow the reactor to cool under a nitrogen atmosphere. Once solidified, the polymer can be removed from the reactor.
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the properties of the resulting Nylon 12.
| Parameter | Effect on Molecular Weight | Effect on Discoloration | General Recommendation |
| Temperature | Increases with temperature up to an optimal point, then decreases due to degradation. | Increases significantly at excessively high temperatures. | Optimize in the range of 240-280°C. |
| Reaction Time | Increases with time, especially under high vacuum. | Can increase with prolonged exposure to high temperatures. | 2-4 hours under high vacuum is a typical starting point. |
| Vacuum Level | Higher vacuum (lower pressure) leads to higher molecular weight due to efficient water removal. | Minimal direct effect, but a good vacuum is essential for shorter reaction times at optimal temperatures. | Aim for the lowest achievable pressure (<1 torr). |
| Catalyst Conc. | Increases reaction rate, leading to higher molecular weight for a given time. | Can increase discoloration if it promotes side reactions. | Start with a low concentration (e.g., 0.1 mol%) and optimize. |
| Monomer Purity | High purity is essential for high molecular weight. | Impurities can be a primary cause of discoloration. | Use the highest purity monomer available or purify before use. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the melt polycondensation of this compound.
Caption: Workflow for this compound melt polycondensation.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting low molecular weight in the polymerization reaction.
Caption: Troubleshooting flowchart for low molecular weight polymer.
References
- 1. Biosynthesis of the Nylon 12 Monomer, ω-Aminododecanoic Acid with Novel CYP153A, AlkJ, and ω-TA Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SOLID STATE POLYCONDENSATION OF this compound TO NYLON 12 UNDER HIGH PRESSURE [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid [mdpi.com]
- 7. haoshengnylon.com [haoshengnylon.com]
- 8. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 10. US3560431A - Prevention of yellowing in polyamides - Google Patents [patents.google.com]
Technical Support Center: 12-Aminododecanoic Acid Recrystallization and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 12-aminododecanoic acid. The following information is designed to address common challenges encountered during its recrystallization and purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: The most commonly cited and effective solvent system for the recrystallization of this compound is a mixture of ethanol (B145695) and water.[1] A 1:1 ethanol/water mixture has been shown to provide good yields and high purity.[1]
Q2: What is the expected melting point of pure this compound?
A2: The literature melting point for pure this compound is in the range of 185-187 °C. A sharp melting point within this range is a good indicator of purity.
Q3: How does the zwitterionic nature of this compound affect its solubility?
A3: As a zwitterionic molecule, this compound possesses both an acidic carboxylic group and a basic amino group. Its solubility is influenced by the pH of the solution. The solubility is generally lowest at its isoelectric point and increases in acidic or basic solutions.
Q4: Can activated carbon be used to remove colored impurities during recrystallization?
A4: Yes, activated carbon can be an effective agent for removing colored impurities from solutions of amino acids.[2][3] It is typically added to the hot solution before filtration. However, it is important to use the minimum amount necessary, as excessive use can lead to a decrease in the final product yield due to the adsorption of the desired compound.[4]
Experimental Protocol: Recrystallization of this compound
This protocol details the recommended procedure for the purification of this compound using an ethanol/water solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Prepare a 1:1 (v/v) mixture of ethanol and deionized water.
-
Heat the solvent mixture to boiling.
-
Slowly add the minimum amount of the hot solvent mixture to the flask containing the crude solid while stirring and heating until the solid is completely dissolved.[5]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.[2]
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[5]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common recrystallization problems.
Q: My this compound is not crystallizing out of the solution upon cooling. What should I do?
A: This is a common issue that can arise from a few factors:
-
Too much solvent: You may have added more solvent than the minimum required to dissolve the solid. To remedy this, you can gently boil off some of the solvent to concentrate the solution and then attempt to cool it again.[4]
-
Supersaturation: The solution may be supersaturated, but crystallization has not been initiated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if you have a small crystal of pure this compound, you can add it to the solution as a "seed crystal" to induce crystallization.[5]
Q: Instead of crystals, an oily substance is forming as the solution cools. How can I fix this "oiling out"?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. Given the long alkyl chain of this compound, this can be a potential issue. Here are some solutions:
-
Reheat and add more "good" solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional ethanol (the "good" solvent in which it is more soluble) and allow the solution to cool much more slowly.
-
Lower the saturation temperature: By using a slightly larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the melting point of the compound.
-
Change the solvent composition: Try altering the ethanol-to-water ratio. Increasing the proportion of ethanol may help prevent oiling out.
Q: The yield of my recrystallized this compound is very low. How can I improve it?
A: A low yield can be due to several factors:
-
Using too much solvent: As mentioned previously, excess solvent will retain more of your product in the mother liquor.[4]
-
Premature crystallization: If the solution cools too quickly during hot filtration, you may lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization at both room temperature and in the ice bath.
-
Recover a second crop: You can often recover more product by concentrating the mother liquor (the remaining solution after filtration) by boiling off some of the solvent and cooling it again to obtain a second crop of crystals.
Q: The purified crystals of this compound are still colored. What went wrong?
A: If your final product is colored, it indicates the presence of impurities that were not successfully removed.
-
Insufficient decolorization: The amount of activated carbon used may have been insufficient to remove all colored impurities.
-
Re-crystallize with activated carbon: The most effective solution is to repeat the recrystallization process, this time incorporating the activated carbon step as described in the protocol.[2] Be mindful not to use an excessive amount of charcoal, as this can reduce your yield.[4]
Quantitative Data
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends. Actual solubility should be determined experimentally for your specific conditions.
Table 1: Representative Solubility of a Long-Chain Amino Acid in Ethanol/Water Mixtures at Different Temperatures
| Temperature (°C) | Solubility in Water ( g/100 mL) | Solubility in 50% Ethanol ( g/100 mL) | Solubility in 95% Ethanol ( g/100 mL) |
| 25 | ~0.1 | ~0.5 | ~0.2 |
| 50 | ~0.3 | ~1.5 | ~0.6 |
| 78 (Boiling Point of Ethanol) | ~0.8 | ~4.0 | ~1.5 |
Note: This table illustrates that for many amino acids, a mixed solvent system can provide a greater solubility difference between hot and cold conditions compared to a single solvent, which is ideal for recrystallization. The solubility of amino acids generally decreases with an increasing concentration of ethanol in aqueous solutions.[7]
Table 2: Recommended Starting Solvent Ratios for Recrystallization
| Compound Purity | Recommended Ethanol:Water Ratio (v/v) | Rationale |
| High (>95%) | 1:1 | A good starting point for achieving high purity with a reasonable yield.[1] |
| Moderate (80-95%) | 2:1 | A higher proportion of ethanol may be needed to dissolve a larger amount of impurities. |
| Low (<80%) | Consider a different purification method first, or a higher ethanol ratio (e.g., 3:1) with caution, as "oiling out" may be more likely. | High impurity levels can significantly alter the solubility characteristics. |
References
- 1. US5530148A - Synthesis of this compound - Google Patents [patents.google.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. desotec.com [desotec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Overcoming substrate uptake limitations in E. coli for 12-aminododecanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 12-aminododecanoic acid (12-ADA) in Escherichia coli. The information provided addresses common challenges, with a focus on overcoming limitations in the uptake of the precursor, dodecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for producing this compound in E. coli?
A1: The production of this compound in E. coli is typically achieved through a whole-cell biocatalytic process. This involves engineering E. coli to express a cascade of enzymes that can convert a suitable precursor, such as dodecanoic acid or its derivatives, into the final product. Key to this process is the efficient uptake of the fatty acid precursor from the culture medium into the bacterial cell where the enzymatic conversions take place.
Q2: What is the primary bottleneck in the synthesis of this compound in E. coli?
A2: A significant bottleneck is often the limited uptake of the long-chain fatty acid precursor, dodecanoic acid, across the E. coli cell envelope. The outer membrane of E. coli is a formidable barrier to hydrophobic molecules. Overcoming this transport limitation is crucial for achieving high product yields.
Q3: How does dodecanoic acid enter an E. coli cell?
A3: The uptake of long-chain fatty acids like dodecanoic acid is primarily mediated by the outer membrane protein FadL. FadL binds to the fatty acid and facilitates its transport across the outer membrane into the periplasm. From the periplasm, the fatty acid is activated to its acyl-CoA form by the inner membrane-associated acyl-CoA synthetase, FadD, which drives its transport across the inner membrane into the cytoplasm.
Q4: Can the native FadL transporter be improved for better dodecanoic acid uptake?
A4: Yes, the native FadL transporter can be engineered to enhance its affinity and transport efficiency for dodecanoic acid. Techniques such as site-directed mutagenesis and directed evolution can be employed to modify the amino acid sequence of FadL, potentially leading to improved substrate binding and transport kinetics.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy |
| Low yield of this compound despite high enzyme expression. | Poor uptake of the dodecanoic acid precursor. | 1. Overexpress the native FadL transporter: Increase the number of FadL transporters in the outer membrane to enhance the rate of dodecanoic acid uptake. 2. Engineer the FadL transporter: Use site-directed mutagenesis to modify key residues in FadL that are involved in substrate binding and transport. 3. Co-express FadD: Overexpressing the acyl-CoA synthetase FadD can help to "pull" the fatty acid across the inner membrane by rapidly converting it to dodecanoyl-CoA. 4. Optimize culture conditions: Adjusting the medium composition, such as the concentration of detergents or surfactants, may improve the solubility and availability of dodecanoic acid to the cells. |
| Toxicity observed after inducing the expression of the synthesis pathway. | Accumulation of dodecanoic acid or a metabolic intermediate in the cell membrane can disrupt membrane integrity and function. | 1. Fine-tune the expression levels of pathway enzymes: Use inducible promoters with varying strengths to balance the rate of precursor uptake with the capacity of the downstream enzymatic steps. 2. Enhance the export of the final product: If this compound is also toxic, consider co-expressing an efflux pump that can actively transport the product out of the cell. |
| Inconsistent results between experimental batches. | Variability in the preparation of competent cells, transformation efficiency, or induction conditions. | 1. Standardize cell preparation and transformation protocols: Ensure consistency in the growth phase of cells used for competent cell preparation and in the heat-shock or electroporation parameters. 2. Verify plasmid integrity: After transformation, perform plasmid isolation and restriction digestion or sequencing to confirm that the correct construct is present. 3. Optimize and standardize induction: Determine the optimal inducer concentration and induction time for your specific construct and maintain these parameters across all experiments. |
Data Presentation
Table 1: Impact of Metabolic Engineering on Fatty Acid Production in E. coli
| Strain | Genetic Modification | Total Fatty Acid Titer (mg/g dry cell weight) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | - | 58.5 | 1.0 | [1] |
| Mutant 1 | ΔcyoAΔadhEΔnuoAΔndhΔpta | 84.9 | 1.45 | [1] |
| Mutant 2 | Mutant 1 + Overexpression of two key fatty acid biosynthesis enzymes | 202 | 3.45 | [1] |
Table 2: Production of 6-Aminocaproic Acid (a Nylon-6 Precursor) in Engineered E. coli
| Strain | Pathway Engineering | 6-Aminocaproic Acid Titer (mg/L) | Reference |
| Engineered Strain 1 | Implementation of a synthetic pathway from 2-oxoglutarate | 160 (batch fermentation) | [2] |
| Engineered Strain 2 | Further optimization of the synthetic pathway | >2000 (fed-batch fermentation, including related intermediates) | [2] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the fadL Gene
This protocol provides a general framework for introducing point mutations into the fadL gene to enhance dodecanoic acid transport.
1. Primer Design:
-
Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
A minimum GC content of 40% is recommended, and the primers should terminate in one or more C or G bases.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).
-
The reaction mixture should contain the plasmid DNA carrying the wild-type fadL gene as a template, the mutagenic primers, dNTPs, and the reaction buffer.
-
Perform thermal cycling, typically for 12-18 cycles, to amplify the mutated plasmid.
3. DpnI Digestion:
-
After PCR, add the DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
4. Transformation:
-
Transform the DpnI-treated plasmid DNA into a suitable strain of competent E. coli (e.g., XL1-Blue).
-
Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Quantitative Measurement of Dodecanoic Acid Uptake
This protocol describes a method to quantify the uptake of dodecanoic acid by engineered E. coli strains.
1. Cell Culture and Preparation:
-
Grow the engineered E. coli strains in a suitable medium (e.g., M9 minimal medium with a carbon source) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a buffer solution (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 1.0).
2. Uptake Assay:
-
Add a known concentration of dodecanoic acid (e.g., from a stock solution in ethanol) to the cell suspension.
-
Incubate the mixture at 37°C with shaking.
-
At different time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm filter to separate the cells from the medium.
-
Wash the filter with ice-cold buffer to remove any non-internalized dodecanoic acid.
3. Quantification:
-
Extract the fatty acids from the cells collected on the filter using a suitable organic solvent (e.g., a chloroform/methanol mixture).
-
Analyze the extracted fatty acids by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., to fatty acid methyl esters, FAMEs).
-
Quantify the amount of intracellular dodecanoic acid by comparing the peak area to a standard curve.
Visualizations
Caption: Workflow for dodecanoic acid uptake and conversion in E. coli.
Caption: Troubleshooting logic for low 12-ADA yield.
References
Minimizing by-product formation in 12-aminododecanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 12-aminododecanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Synthesis from Cyclododecanone (B146445) via Oxime Hydrogenation
This common route involves the oximation of cyclododecanone followed by a Beckmann rearrangement to form ω-laurolactam, which is then hydrolyzed to this compound. A direct hydrogenation of an intermediate oxime is also a key step in other related syntheses.
Issue 1: Low Yield and Formation of Secondary Amines during Oxime Hydrogenation.
-
Question: My hydrogenation of 12-oxododecanoic acid oxime is resulting in a low yield of the desired primary amine and significant formation of secondary amine by-products. How can I improve the selectivity?
-
Answer: The formation of secondary amines is a common side reaction during the hydrogenation of aldoximes. This occurs when the initially formed primary amine reacts with an intermediate imine. To minimize this, consider the following strategies:
-
Catalyst Selection: The choice of catalyst is crucial. Nickel-based catalysts, such as Raney Nickel, tend to show higher selectivity for the formation of primary amines compared to noble metal catalysts like Palladium or Rhodium, which may favor the formation of secondary amines.[1]
-
Reaction Conditions:
-
Temperature and Pressure: Employing milder reaction conditions (lower temperature and pressure) can sometimes reduce the rate of secondary amine formation.
-
Ammonia (B1221849) Addition: The addition of ammonia to the reaction mixture can help to suppress the formation of secondary amines by shifting the equilibrium away from the Schiff base intermediate that leads to the by-product.
-
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.
-
Issue 2: Incomplete Hydrolysis of ω-Laurolactam.
-
Question: I am observing incomplete conversion of ω-laurolactam to this compound during the hydrolysis step. What can I do to drive the reaction to completion?
-
Answer: Incomplete hydrolysis can be due to several factors. Here are some troubleshooting steps:
-
Reaction Time and Temperature: Ensure that the reaction is carried out for a sufficient duration and at the appropriate temperature as specified in the protocol. Hydrolysis of lactams often requires prolonged heating.
-
Concentration of Acid or Base: The concentration of the acid or base catalyst is critical. Ensure the correct molar equivalents are used. For acidic hydrolysis, strong mineral acids like HCl are common. For alkaline hydrolysis, hydroxides like NaOH or KOH are used.
-
Water Content: Ensure that sufficient water is present in the reaction mixture to facilitate the hydrolytic cleavage of the amide bond.
-
Purity of Starting Material: Impurities in the ω-laurolactam can potentially interfere with the hydrolysis reaction. Consider purifying the lactam before hydrolysis.
-
Route 2: Synthesis from 10-Undecenoic Acid
This route typically involves the conversion of 10-undecenoic acid to an 11-halo-undecanoic acid, followed by cyanation and subsequent hydrogenation of the nitrile group.
Issue 3: By-product Formation during the Synthesis of 11-Cyanoundecanoic Acid.
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Question: The synthesis of 11-cyanoundecanoic acid from 11-bromoundecanoic acid is giving me a mixture of products. How can I improve the purity of my intermediate?
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Answer: The reaction of a halo-acid with a cyanide source can lead to side reactions if not properly controlled.
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions. The temperature should be carefully controlled as specified in the protocol.[2]
-
Purity of Reactants: Use pure 11-bromoundecanoic acid and a high-purity cyanide reagent.
-
Work-up Procedure: A careful work-up is essential. Neutralization with a dilute acid to the correct pH is crucial for isolating the 11-cyanoundecanoic acid.[2]
-
Route 3: Biocatalytic Synthesis using ω-Transaminases
This method utilizes enzymes to introduce the amino group, offering a greener alternative to chemical methods.
Issue 4: Low Conversion Rate in the ω-Transaminase Reaction.
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Question: My enzymatic reaction using an ω-transaminase to convert 12-oxododecanoic acid to this compound is showing low conversion. How can I optimize this?
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Answer: Low conversion in biocatalytic reactions can be due to several factors related to the enzyme's activity and stability.
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Enzyme Loading: Ensure that an adequate amount of the ω-transaminase is used.
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Cofactor and Co-substrate Availability: Transaminase reactions often require pyridoxal-5-phosphate (PLP) as a cofactor and an amine donor like L-alanine as a co-substrate. Ensure these are present in sufficient concentrations.
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pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Verify that the reaction buffer has the correct pH and the reaction is being conducted at the optimal temperature for the specific transaminase being used.
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Product Inhibition: The product, this compound, can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time. Consider strategies for in-situ product removal if this is suspected.
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Substrate Solubility: The solubility of 12-oxododecanoic acid in the aqueous reaction medium might be limited. The use of co-solvents like DMSO may be necessary to improve substrate availability.[3]
-
Data Presentation
Table 1: Comparison of Catalysts for Oxime Hydrogenation
| Catalyst | Selectivity for Primary Amine | Relative Activity | Reference |
| Nickel-based (e.g., Raney Ni) | High | Moderate | [1] |
| Noble Metals (e.g., Pd, Rh) | Lower (favors secondary amines) | High | [1] |
Table 2: Yields in a Biocatalytic Cascade for 12-Aminododecenoic Acid Synthesis
| Enzyme Addition Strategy | Substrate Concentration | Product Conversion | Reference |
| Simultaneous | 1 mM | Lower | [4] |
| Consecutive | 1 mM | Up to 12% | [4] |
| Simultaneous | 2.5 mM | Lower | [4] |
| Consecutive | 2.5 mM | Higher | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 12-Oxododecanoic Acid Oxime
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Reaction Setup: In a high-pressure hydrogenation bottle, place 12-oxododecanoic acid oxime (1.0 eq).
-
Catalyst and Solvent: Add a catalytic amount of Platinum Oxide (Adam's catalyst) and methanol as the solvent.
-
Hydrogenation: Fit the bottle to a high-pressure system, deaerate, and then fill with hydrogen gas to maintain a pressure of approximately 3 atm. Shake the reaction mixture continuously for 1.5 hours.[5]
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Work-up: After the reaction, add more methanol and heat the mixture to dissolve the product. Filter the hot mixture to remove the catalyst.
-
Isolation: Evaporate the filtrate to obtain the crude this compound.
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Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.[5]
Protocol 2: Biocatalytic Synthesis of 12-Aminododecenoic Acid
-
Reaction Mixture: Prepare a reaction mixture containing 12-oxo-9(Z)-dodecenoic acid (substrate), an ω-transaminase, pyridoxal-5-phosphate (PLP), and L-alanine (amine donor) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).[3]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 22 °C) for a specified period (e.g., 1 to 5 hours).[3]
-
Reaction Quenching: Stop the reaction by adding a mixture of acetonitrile (B52724) and water.[3]
-
Analysis: Analyze the formation of 12-aminododecenoic acid using a suitable analytical technique such as HPLC.
Frequently Asked Questions (FAQs)
-
Q1: What are the main industrial synthesis routes for this compound?
-
Q2: Are there more sustainable or "green" synthesis routes available?
-
A2: Yes, significant research is being conducted on bio-based routes. One promising approach starts from vernolic acid, a naturally occurring fatty acid, which can be converted to this compound.[5] Biocatalytic methods using enzymes like ω-transaminases also offer a more environmentally friendly alternative to traditional chemical synthesis.[3][4][6] De novo biosynthesis in engineered microorganisms is also an emerging field.[7]
-
-
Q3: How can I purify the final this compound product?
-
A3: Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and water is often used as the solvent system.[5]
-
-
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
-
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction and determining the purity of the final product. Gas Chromatography (GC) after methylation of the product can also be used.[5]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via oxime hydrogenation.
Caption: Troubleshooting logic for minimizing secondary amine by-product formation.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5530148A - Synthesis of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for cofactor regeneration in enzymatic synthesis of 12-aminododecanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 12-aminododecanoic acid, with a focus on strategies for cofactor regeneration.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound using ω-transaminase and associated cofactor regeneration systems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive ω-transaminase | - Verify enzyme activity with a standard substrate (e.g., pyruvate (B1213749) and a standard amine donor). - Ensure proper protein folding and purification. - Check for the presence of the essential pyridoxal-5'-phosphate (PLP) cofactor.[1] |
| Poor substrate solubility (12-oxododecanoic acid) | - Add a co-solvent such as DMSO (typically 5-20% v/v) to increase the solubility of the hydrophobic substrate. - Optimize the reaction temperature, as higher temperatures can sometimes improve solubility. | |
| Sub-optimal reaction conditions | - Optimize pH (typically 7.5-8.5 for many ω-transaminases) and temperature (often 30-40°C).[1] - Ensure adequate mixing to overcome mass transfer limitations, especially in biphasic systems. | |
| Low Conversion/Yield | Reaction equilibrium is unfavorable | - Use a large excess of the amino donor (e.g., L-alanine or isopropylamine) to shift the equilibrium towards product formation. - Employ a product removal strategy, such as using a biphasic system to extract the product into an organic phase. |
| Inefficient cofactor regeneration | - Ensure the cofactor regeneration system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) is active and not inhibited. - Verify the presence of all necessary components for the regeneration system (e.g., glucose or formate, NAD⁺/NADH). - Optimize the ratio of ω-transaminase to the regeneration enzyme. | |
| Product or substrate inhibition | - Perform kinetic studies to determine if the substrate or product is inhibiting the ω-transaminase. - If inhibition is observed, consider a fed-batch or continuous-flow reactor setup to maintain low concentrations of the inhibitory species. | |
| Enzyme Instability | Denaturation by temperature or organic solvents | - Determine the optimal temperature for your specific ω-transaminase and avoid exceeding it. - If using co-solvents, screen for the maximum tolerable concentration that maintains enzyme activity. - Consider enzyme immobilization to enhance stability. |
| Proteolytic degradation | - If using cell lysates, add protease inhibitors. - For purified enzymes, ensure storage in an appropriate buffer at a low temperature (e.g., -80°C). | |
| Inconsistent Results | Variability in reagent quality | - Use high-purity substrates, cofactors, and other reagents. - Prepare fresh solutions of labile reagents like PLP and NADH for each experiment. |
| Inaccurate quantification of product | - Validate your analytical method (e.g., HPLC, GC-MS) for accuracy and precision. - Use a certified reference standard for this compound for calibration. |
Frequently Asked Questions (FAQs)
1. Which cofactor is required for the ω-transaminase-catalyzed synthesis of this compound?
The primary cofactor for ω-transaminases is pyridoxal-5'-phosphate (PLP).[1] PLP is essential for the transfer of the amino group from the amino donor to the 12-oxododecanoic acid substrate.[1] While the transamination reaction itself does not consume a nicotinamide (B372718) cofactor, the overall process often involves a multi-enzyme cascade where an alcohol dehydrogenase is used to produce the 12-oxododecanoic acid precursor, a reaction that requires the regeneration of NAD⁺ or NADP⁺.
2. What are the most common strategies for cofactor regeneration in this enzymatic synthesis?
The most common strategies involve coupling the primary reaction with a secondary enzymatic reaction that regenerates the nicotinamide cofactor (NADH or NADPH). Two widely used systems are:
-
Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to gluconolactone (B72293), while reducing NAD⁺ to NADH. It is a highly efficient system with a favorable thermodynamic equilibrium.
-
Formate Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide, coupled with the reduction of NAD⁺ to NADH. A key advantage is that the product is a gas, which can be easily removed, thus driving the reaction forward.
3. How can I improve the efficiency of my cofactor regeneration system?
To improve efficiency, consider the following:
-
Optimize Enzyme Ratios: The ratio of the primary enzyme (ω-transaminase and any preceding dehydrogenases) to the regeneration enzyme (GDH or FDH) is crucial. This often requires empirical optimization.
-
Ensure Substrate Availability: A sufficient concentration of the substrate for the regeneration enzyme (glucose or formate) must be maintained throughout the reaction.
-
Control pH: The optimal pH for the primary and regeneration enzymes should be compatible. If not, a compromise pH may be necessary, or a whole-cell system where intracellular pH is maintained might be advantageous.
-
Remove Inhibitory Byproducts: The product of the regeneration reaction (e.g., gluconolactone from the GDH reaction) can sometimes inhibit the enzymes. Using a whole-cell system can help mitigate the accumulation of such byproducts.
4. What are the advantages of using a whole-cell biocatalyst for the synthesis of this compound?
Using a whole-cell system, where the ω-transaminase and the cofactor regeneration enzymes are co-expressed within a microorganism like E. coli, offers several advantages:
-
No Enzyme Purification: It eliminates the need for costly and time-consuming protein purification steps.
-
Cofactor Retention: The cofactor is retained within the cell, reducing the need to add expensive cofactors to the reaction medium.
-
Protection of Enzymes: The cellular environment can protect the enzymes from harsh reaction conditions.
-
Simplified Process: It can simplify the overall process by combining enzyme production and the biocatalytic reaction.
However, challenges such as substrate and product transport across the cell membrane need to be considered and potentially addressed through permeabilization or transporter engineering.
Experimental Protocols
Protocol 1: Expression and Purification of ω-Transaminase (from Chromobacterium violaceum) in E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET series) containing the gene for the ω-transaminase. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking (200 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Purification (for His-tagged protein):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM DTT, 0.1 mM PLP) using dialysis or a desalting column.
-
Concentration and Storage: Concentrate the protein using an appropriate centrifugal filter unit and store at -80°C.
Protocol 2: Enzymatic Synthesis of this compound with GDH Cofactor Regeneration
-
Reaction Setup: In a reaction vessel, combine the following components in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5):
-
12-oxododecanoic acid (e.g., 10-50 mM, dissolved in a minimal amount of DMSO)
-
L-alanine (e.g., 100-500 mM)
-
NAD⁺ (e.g., 0.5-1.0 mM)
-
Glucose (e.g., 1.1-1.5 molar equivalents relative to the amino donor)
-
Pyridoxal-5'-phosphate (PLP) (e.g., 0.1-0.5 mM)
-
Purified ω-transaminase (final concentration empirically determined)
-
Purified Glucose Dehydrogenase (GDH) (final concentration empirically determined)
-
-
Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30-37°C) with gentle agitation for 12-48 hours.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture. Quench the reaction in the sample by adding an equal volume of a suitable quenching agent (e.g., 1 M HCl or acetonitrile). Centrifuge to remove precipitated protein.
-
Analysis: Analyze the supernatant for the formation of this compound using an appropriate analytical method such as HPLC with derivatization (e.g., OPA or FMOC) and fluorescence detection, or GC-MS after esterification.
-
Product Purification: After the reaction is complete, the product can be purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
Data Presentation
Table 1: Comparison of Common Cofactor Regeneration Systems
| Regeneration System | Enzyme | Substrate | Product | Advantages | Disadvantages | Typical Total Turnover Number (TTN) |
| Glucose Dehydrogenase | Glucose Dehydrogenase (GDH) | D-Glucose | D-Glucono-δ-lactone | High specific activity, favorable thermodynamics, readily available substrate | Product can hydrolyze to gluconic acid, leading to a pH drop; potential for substrate cross-reactivity | 10³ - 10⁵ |
| Formate Dehydrogenase | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide (CO₂) | Gaseous byproduct is easily removed, driving the reaction forward; no pH change | Lower specific activity compared to GDH; potential for substrate inhibition at high formate concentrations | 10³ - 10⁵ |
Table 2: Kinetic Parameters of Selected ω-Transaminases
| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Chromobacterium violaceum | Pyruvate | 0.5 - 2.0 | 5 - 15 | 8.0 - 9.0 | 35 - 45 |
| Vibrio fluvialis | (S)-α-methylbenzylamine | 1.0 - 5.0 | 10 - 30 | 7.5 - 8.5 | 30 - 40 |
| Arthrobacter sp. | Propanal | 2.0 - 10.0 | 1 - 5 | 7.0 - 8.0 | 30 - 37 |
Note: Kinetic parameters are highly dependent on the specific substrate and reaction conditions. The values presented are approximate ranges based on literature data.
Visualizations
Caption: Enzymatic synthesis of this compound coupled with cofactor regeneration.
Caption: A logical workflow for troubleshooting low product yield in enzymatic synthesis.
References
Preventing rapid crystallization of 12-aminododecanoic acid to improve purity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the rapid crystallization of 12-aminododecanoic acid to enhance its purity.
Frequently Asked Questions (FAQs)
Q1: Why does this compound tend to crystallize rapidly?
A1: Rapid crystallization of this compound can occur due to high supersaturation levels in the solution. This is often a result of rapid cooling or the use of a solvent in which the compound has a steep solubility curve (i.e., it is very soluble at high temperatures and much less soluble at low temperatures).[1][2]
Q2: How does rapid crystallization impact the purity of the final product?
A2: When crystals form too quickly, impurities present in the solution can become trapped within the crystal lattice.[1] A slower, more controlled crystallization process allows for the selective incorporation of the desired molecules into the growing crystal, leaving impurities behind in the mother liquor.[3]
Q3: What are the recommended solvents for the recrystallization of this compound?
A3: Based on available data, an ethanol (B145695)/water mixture is a commonly used and effective solvent system for the recrystallization of this compound.[4][5] Specifically, a 1:1 ethanol/water mixture has been shown to yield good results.[4][5] this compound is also slightly soluble in water, ethanol, methanol, and isopropanol.[6]
Q4: What is the ideal cooling rate to achieve high purity crystals?
A4: A slow and controlled cooling rate is crucial for growing larger, purer crystals.[3][7] Rapid cooling leads to the formation of smaller, less uniform crystals, which can trap impurities.[7][8] An ideal crystallization process should see the initial formation of crystals within approximately 5 minutes, with continued growth over a 20-minute period.[1]
Q5: How can I improve the size and shape of my this compound crystals?
A5: To improve crystal size and obtain a more uniform shape, it is recommended to allow the solution to cool as slowly as possible.[3] This maintains a low level of supersaturation, which favors the growth of larger crystals over the formation of many small nuclei.[3] Seeding the solution with a small, high-purity crystal of this compound can also promote the growth of larger, more well-defined crystals.
Q6: What are common impurities in this compound synthesis and how can they be removed?
A6: Common impurities can include starting materials, by-products from the synthesis, and residual solvents. For example, in one synthesis method, by-products can include 11-cyanoundecanoic acid.[6] Recrystallization is a primary method for removing these impurities.[9] The choice of solvent is critical, as the ideal solvent will dissolve the this compound at high temperatures but have limited solubility for the impurities, or vice-versa.[9] In some cases, treatment with activated carbon can help remove colored impurities.[5]
Troubleshooting Guide
Problem 1: My this compound "crashed out" of solution immediately upon cooling.
-
Cause: The solution was likely too concentrated, leading to a very high level of supersaturation as soon as the temperature began to drop.[1]
-
Solution:
-
Re-heat the solution to redissolve the precipitate.
-
Add a small amount of additional hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the concentration.[1]
-
Allow the solution to cool more slowly. You can insulate the flask with paper towels or a cork ring to slow heat loss.[1]
-
Problem 2: The resulting crystals are very fine needles, making them difficult to filter and wash.
-
Cause: This is another indication of rapid crystallization, where a high number of nuclei form quickly, leading to the growth of many small crystals.[10]
-
Solution:
-
Employ a slower cooling method. Consider allowing the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Use a solvent system that promotes slower crystal growth. Experiment with different ratios of ethanol and water.
-
Consider using a seeded crystallization. Add a single, well-formed crystal of pure this compound to the saturated solution just as it begins to cool.
-
Problem 3: The purity of my recrystallized this compound is still low.
-
Cause: Impurities may be co-crystallizing with your product, or the washing step after filtration may be insufficient.[11]
-
Solution:
-
Review your choice of solvent. The impurities may have similar solubility properties to this compound in the chosen solvent. A different solvent or solvent mixture might provide better separation.
-
Perform a second recrystallization.
-
Ensure the crystals are washed thoroughly with a small amount of ice-cold solvent after filtration to remove any residual mother liquor containing impurities.[11]
-
Problem 4: I am getting an oil instead of crystals.
-
Cause: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the solid or if there are significant impurities present.[1]
-
Solution:
-
Re-heat the solution and add more solvent to decrease the saturation point.[1]
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.
-
If impurities are suspected, consider a preliminary purification step, such as passing the solution through a short column of silica (B1680970) gel or treating with activated carbon.[1]
-
Problem 5: My yield after recrystallization is very low.
-
Cause: Too much solvent may have been used, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.[1]
-
Solution:
-
After filtering the crystals, you can try to recover more product from the filtrate by slowly evaporating some of the solvent to increase the concentration and then cooling again.
-
In subsequent experiments, use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Ensure the solution is sufficiently cooled before filtration to minimize the solubility of the product in the solvent.
-
Data Summary
Table 1: Recrystallization of this compound
| Solvent System | Yield | Melting Point | Reference |
| Ethanol/Water (1:1) | 87% | 184-186 °C | [4] |
Experimental Protocols
Protocol 1: Slow Cooling Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent system (e.g., 1:1 ethanol/water). Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. To further slow the cooling, the flask can be placed in an insulated container.[1]
-
Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Relationship between cooling rate, crystal characteristics, and final purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US5530148A - Synthesis of this compound - Google Patents [patents.google.com]
- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. krc.cecri.res.in [krc.cecri.res.in]
- 9. mt.com [mt.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of 12-aminododecanoic acid in specific solvents
Welcome to the technical support center for 12-aminododecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a specific focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an omega-amino acid with a 12-carbon aliphatic chain. Its bifunctional nature, containing both a terminal amine and a carboxylic acid group, makes it a versatile building block in various scientific fields. Key applications include:
-
Polymer Synthesis: It is a monomer used in the production of nylon-12 and other polyamides.
-
Drug Development: It serves as a flexible aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins.[1][2]
-
Biochemical Research: It can be used as a chemical probe or modified for use in various biological studies.
Q2: Why is this compound poorly soluble in some common solvents?
A2: The solubility of this compound is dictated by its molecular structure. It possesses a long, hydrophobic 11-carbon chain and two polar functional groups (an amino group and a carboxylic acid group). In neutral aqueous solutions, it exists as a zwitterion, with both a positive and a negative charge. This can lead to strong intermolecular interactions and a crystalline structure that is difficult to dissolve. Its long aliphatic chain limits its solubility in polar solvents like water, while the polar head groups can hinder its dissolution in nonpolar organic solvents.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The pH of an aqueous solution has a significant impact on the solubility of this compound.[3][4][5]
-
At its isoelectric point (pI) , the net charge of the molecule is zero, leading to minimal repulsion between molecules and thus, the lowest aqueous solubility.
-
In acidic solutions (low pH) , the amino group is protonated (-NH3+), resulting in a net positive charge and increased solubility in water.
-
In basic solutions (high pH) , the carboxylic acid group is deprotonated (-COO-), leading to a net negative charge and enhanced aqueous solubility.
Q4: Can heating or sonication improve the solubility of this compound?
A4: Yes, both heating and sonication can aid in the dissolution of this compound.
-
Heating increases the kinetic energy of both the solvent and solute molecules, which can help overcome the intermolecular forces in the solid state. However, it is crucial to ensure that the temperature is not too high to cause degradation of the compound.
-
Sonication uses ultrasonic waves to agitate the solvent and break down solute particles, facilitating their interaction with the solvent and speeding up the dissolution process.[6] This is particularly useful for preparing supersaturated solutions or for compounds that are slow to dissolve.
Solubility Data
The following table summarizes the available solubility data for this compound in various solvents. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the compound.
| Solvent System | Concentration | Observations |
| 5% Trifluoroacetic Acid (TFA) in Water | 175 mg/mL (812.71 mM) | Requires sonication.[6] |
| Dimethyl Sulfoxide (DMSO) | 1.94 mg/mL (9.01 mM) | Requires sonication, warming to 60°C, and pH adjustment to 3 with 1 M HCl.[6] |
| Water | 163.1 mg/L (at 25 °C, estimated) | Very slightly soluble.[7][8] |
| Acetic Acid | Soluble | [7] |
| Alcohols (e.g., Methanol, Ethanol) | Slightly soluble | [7] |
| Methanol | 1 mg/mL | [9] |
| Acetonitrile:Acetic Acid | 0.1 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for use in cell-based assays or other biological experiments where a low concentration of DMSO is tolerable.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
Sonicator
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need 2.15 mg.
-
Add the appropriate volume of DMSO to the vial containing the this compound.
-
Add 1 M HCl dropwise while vortexing to adjust the pH to approximately 3.
-
Warm the solution to 60°C in a water bath or on a heating block for 5-10 minutes.
-
Sonicate the solution for 10-15 minutes.
-
Visually inspect the solution to ensure all the solid has dissolved.
-
Allow the solution to cool to room temperature.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution by pH Adjustment
This protocol is designed for applications where an organic solvent is not suitable.
Materials:
-
This compound powder
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Add the desired amount of this compound to a beaker with deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
To dissolve the compound, adjust the pH of the suspension.
-
For acidic conditions, slowly add 1 M HCl dropwise until the compound dissolves.
-
For basic conditions, slowly add 1 M NaOH dropwise until the compound dissolves.
-
-
Monitor the pH using a calibrated pH meter.
-
Once the compound is fully dissolved, you can adjust the pH back to the desired value for your experiment, but be aware that it may precipitate if you approach its isoelectric point.
-
Sterile filter the solution if required for your application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in the chosen solvent. | - The concentration is too high.- The solvent is not appropriate.- The compound has low purity. | - Try a lower concentration.- Refer to the solubility table and select a more suitable solvent.- Use techniques like sonication, gentle heating, or pH adjustment.- Verify the purity of your compound. |
| A precipitate forms when adding the stock solution to an aqueous buffer. | - The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out.- The pH of the final solution is near the isoelectric point of this compound. | - Decrease the volume of the stock solution added to the buffer.- Prepare a more dilute stock solution.- Check the pH of your final solution and adjust if necessary to be further from the pI. |
| The solution is cloudy or hazy. | - The compound is not fully dissolved and is present as a fine suspension.- The solution is supersaturated and may precipitate over time. | - Increase the duration of sonication or gentle heating.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.- Prepare a fresh solution at a slightly lower concentration. |
Visualizations
Experimental Workflow: Solubilization of this compound
Caption: A logical workflow for dissolving this compound.
Signaling Pathway: Role of this compound as a PROTAC Linker
Caption: Role of this compound as a linker in PROTAC-mediated protein degradation.
References
- 1. This compound | 693-57-2 [chemicalbook.com]
- 2. This compound, 693-57-2 | BroadPharm [broadpharm.com]
- 3. quora.com [quora.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound [flavscents.com]
- 9. This compound | C12H25NO2 | CID 69661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Transaminase Efficiency for Dodecanoic Acid Precursor Amination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges when using transaminases to aminate dodecanoic acid precursors.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a transaminase reaction?
A1: Transaminases (TAs), or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor (like an amine or an amino acid) to an amino acceptor (a ketone or aldehyde).[1][2][3] This reaction is dependent on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which acts as a temporary carrier of the amino group.[1][4] The process occurs via a "ping-pong bi-bi" mechanism, which consists of two main half-reactions:
-
The amino donor transfers its amino group to the PLP cofactor, converting the enzyme into its aminated form (PMP) and releasing the deaminated donor as a ketone or aldehyde byproduct.
-
The amino acceptor (your dodecanoic acid precursor) binds to the enzyme, and the amino group is transferred from the PMP to the acceptor, creating the desired amine product and regenerating the enzyme's PLP cofactor for the next cycle.[2]
Q2: Why is aminating long-chain substrates like dodecanoic acid precursors challenging?
A2: Long-chain fatty acid precursors like those of dodecanoic acid are hydrophobic, which presents several challenges for enzymatic reactions typically conducted in aqueous media.[5] Key issues include:
-
Low Substrate Solubility: The poor solubility of the hydrophobic substrate in aqueous buffers limits its availability to the enzyme's active site, resulting in low reaction rates.
-
Substrate Inhibition: High concentrations of hydrophobic molecules can lead to the formation of micelles or aggregates, which may denature or inhibit the enzyme.
-
Enzyme Specificity: Many wild-type transaminases have active sites that are optimized for smaller, more hydrophilic substrates and may not efficiently accommodate bulky, hydrophobic molecules.[4]
Q3: What are the most common amino donors, and how do I choose one?
A3: The choice of amino donor is critical for driving the reaction equilibrium towards product formation. Common amino donors include:
-
Alanine: Produces pyruvate (B1213749) as a byproduct.
-
Isopropylamine (B41738) (IPA): Produces acetone (B3395972) as a byproduct. Using IPA is often advantageous because the volatile acetone can be removed from the reaction (e.g., by evaporation), which helps to shift the equilibrium towards the desired amine product.[6]
-
(S)- or (R)-α-methylbenzylamine (α-MBA): Often used in lab-scale experiments for kinetic resolutions.
For aminating dodecanoic acid precursors, isopropylamine is frequently a good choice for process-scale reactions due to the ease of byproduct removal.
Q4: What is enzyme immobilization and why is it beneficial?
A4: Enzyme immobilization is the process of confining enzyme molecules to a solid support material.[7][8] This technique offers several advantages for industrial applications:
-
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions like high temperatures or organic solvents.[9]
-
Reusability: The immobilized enzyme can be easily separated from the reaction mixture and reused for multiple cycles, reducing costs.[7]
-
Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors, which can improve productivity.[8]
-
Improved Product Purity: It simplifies the downstream processing as the enzyme does not contaminate the final product.
Common immobilization methods include adsorption onto hydrophobic resins, covalent attachment to functionalized supports (e.g., epoxy resins), and entrapment in matrices like sol-gels.[7][8][10][11]
Troubleshooting Guides
Issue 1: Low or No Conversion of Dodecanoic Acid Precursor
This is one of the most common issues, often linked to the hydrophobic nature of the substrate.
| Possible Cause | Recommended Solution & Explanation |
| Poor Substrate Solubility | Introduce an Organic Co-solvent: Add a biocompatible organic solvent like DMSO or isooctane (B107328) to the reaction buffer to increase the solubility of the dodecanoic acid precursor.[1][5] Start with a low percentage (e.g., 5-10% v/v) and gradually increase, as high concentrations can denature the enzyme. Use of Surfactants: Employ non-ionic surfactants to create microemulsions that can help solubilize the substrate. |
| Enzyme Inactivity | Check Cofactor (PLP) Concentration: Ensure sufficient pyridoxal 5'-phosphate (PLP) is present in the reaction mixture (typically 0.1-1 mM). PLP can sometimes dissociate from the enzyme, leading to inactivation.[7] Verify Enzyme Integrity: Run an SDS-PAGE to check for enzyme degradation. If using a whole-cell biocatalyst, ensure cells are properly permeabilized to allow substrate entry. |
| Sub-optimal Reaction Conditions | Optimize pH and Temperature: The optimal pH for transaminases is typically between 7.5 and 9.5.[12] Perform a pH screen to find the ideal condition for your specific enzyme and substrate. Similarly, test a range of temperatures (e.g., 30-50°C) to find the optimum. Check Amino Donor Concentration: Ensure the amino donor is in molar excess relative to the substrate (e.g., 1.5 to 10-fold excess) to drive the reaction equilibrium forward. |
| Unfavorable Reaction Equilibrium | Use an Irreversible Byproduct Removal System: If using isopropylamine as the amino donor, consider applying a slight vacuum or gentle nitrogen stream to remove the acetone byproduct.[6] Alternatively, couple the reaction with a secondary enzyme that consumes the byproduct (e.g., using lactate (B86563) dehydrogenase to convert pyruvate to lactate).[2] |
| Low Intrinsic Activity on Substrate | Protein Engineering: If reaction optimization fails, the enzyme's active site may not be suitable for the bulky substrate. Consider site-directed mutagenesis of residues in the substrate-binding pocket to improve accommodation and activity.[1][6] |
Issue 2: Reaction Stalls After Initial Progress
If the reaction starts but fails to reach completion, product or byproduct inhibition may be the cause.
| Possible Cause | Recommended Solution & Explanation |
| Product Inhibition | The newly formed amino dodecanoic acid derivative might bind to the enzyme's active site, preventing further substrate conversion. In-situ Product Removal: Implement a two-phase liquid system where the product is continuously extracted into an organic phase, away from the enzyme in the aqueous phase. |
| Byproduct Inhibition | The ketone/aldehyde byproduct from the amino donor (e.g., pyruvate) can cause feedback inhibition.[6] Byproduct Removal: As mentioned above, use methods like evaporation for volatile byproducts (acetone) or enzymatic conversion for non-volatile ones (pyruvate). |
| pH Shift During Reaction | The consumption of the amino donor or formation of the product can alter the pH of the reaction buffer, moving it away from the enzyme's optimal range. Use a Stronger Buffer: Ensure the buffer capacity is sufficient to maintain a stable pH throughout the reaction. Monitor the pH and adjust if necessary. |
Data Presentation
Table 1: Effect of Co-Solvent on Transaminase Activity
This table illustrates typical results from an experiment to optimize the co-solvent concentration for the amination of a hydrophobic ketone.
| DMSO Concentration (% v/v) | Substrate (200 g/L) | Amino Donor (1 M IPA) | Temperature (°C) | pH | Conversion (%) |
| 0 | Prositagliptin Ketone | Isopropylamine | 45 | 8.5 | < 5 |
| 10 | Prositagliptin Ketone | Isopropylamine | 45 | 8.5 | 35 |
| 25 | Prositagliptin Ketone | Isopropylamine | 45 | 8.5 | 78 |
| 50 | Prositagliptin Ketone | Isopropylamine | 45 | 8.5 | > 95 |
| Data derived from a case study on a structurally demanding substrate, demonstrating the critical role of co-solvents.[4] |
Table 2: Comparison of Immobilization Techniques
This table shows representative data on the performance of a transaminase immobilized on different supports for a model reaction.
| Immobilization Support | Immobilization Method | Enzyme Loading (mg/g support) | Recovered Activity (%) | Reusability (cycles) |
| Epoxy-functionalized Resin | Covalent Attachment | 15 | 85 | > 10 |
| Octadecyl-functionalized Resin | Adsorption | 25 | 92 | 10 (with 80% conv.) |
| Silica (B1680970) Gel | Adsorption | 10 | 65 | 5 |
| Amino-functionalized Resin | Covalent Attachment | 12 | 75 | > 8 |
| Data compiled from studies on sitagliptin (B1680988) synthesis, showcasing the effectiveness of different immobilization strategies.[7] |
Experimental Protocols
Protocol 1: General Transaminase Activity Assay (Spectrophotometric)
This protocol describes a common method to determine transaminase activity by monitoring the formation of a ketone byproduct (e.g., acetophenone) which absorbs UV light.
Materials:
-
Phosphate (B84403) buffer (100 mM, pH 8.0)
-
Pyridoxal 5'-phosphate (PLP) solution (10 mM)
-
Amino donor solution (e.g., 100 mM (R)-phenylethylamine)
-
Keto-acid co-substrate (e.g., 100 mM pyruvate)
-
Purified transaminase solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding:
-
850 µL Phosphate buffer
-
10 µL PLP solution (final concentration 0.1 mM)
-
50 µL Keto-acid solution (final concentration 5 mM)
-
50 µL Amino donor solution (final concentration 5 mM)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 40 µL of the purified transaminase solution and mix immediately.
-
Monitor the increase in absorbance at 245 nm (the wavelength for acetophenone) continuously for 5-10 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve. One unit (U) of activity is defined as the amount of enzyme that produces 1 µmol of product per minute.[13]
Protocol 2: Whole-Cell Immobilization in a Sol-Gel Matrix
This protocol provides a method for immobilizing E. coli cells overexpressing a transaminase.[8][11]
Materials:
-
E. coli cell paste containing the recombinant transaminase
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Hollow silica microspheres
-
Hydrochloric acid (HCl, 1 mM)
-
Phosphate buffer (100 mM, pH 7.5)
Procedure:
-
Prepare the Silica Sol: In a cooled vessel, mix TEOS with 1 mM HCl and stir vigorously for 1 hour to initiate acid-catalyzed hydrolysis, forming the silica sol.
-
Prepare the Cell Suspension: Resuspend the E. coli cell paste in phosphate buffer. Add the hollow silica microspheres to this suspension to act as a supporting agent.
-
Entrapment: Add the cell/microsphere suspension to the prepared silica sol. Mix gently until a homogeneous slurry is formed.
-
Gelation: Pour the mixture into a mold and let it stand at room temperature for the gel to form and solidify (typically 18-24 hours).
-
Drying and Storage: Once solidified, break the gel into smaller particles. Dry the particles at room temperature for 24-48 hours. The resulting powdered biocatalyst can be stored at 4°C.[11]
Protocol 3: GC-MS Analysis of Dodecanoic Acid Amination
This protocol outlines a general workflow for quantifying the conversion of a dodecanoic acid precursor by derivatizing the fatty acid and analyzing it via Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
Materials:
-
Reaction sample
-
Internal standard (e.g., tridecanoic acid)
-
Ethyl acetate (B1210297) (for extraction)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Take a defined volume of the reaction mixture. Add the internal standard.
-
Extraction: Acidify the sample slightly and extract the fatty acids (both substrate and product) into an organic solvent like ethyl acetate.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add the derivatizing agent (e.g., BSTFA) and an appropriate solvent (e.g., pyridine). Heat the mixture (e.g., at 60-70°C) for 30-60 minutes to convert the carboxylic and amino groups into their volatile trimethylsilyl (B98337) (TMS) derivatives.[16]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS.
-
GC Conditions: Use a temperature program that effectively separates the derivatized substrate and product. For example: initial temperature 80°C, hold for 2 min, then ramp at 20°C/min to 280°C and hold for 10 min.[14]
-
MS Conditions: Use electron impact (EI) ionization and scan a mass range appropriate for the expected fragments of the derivatized molecules (e.g., 50-700 m/z).
-
-
Quantification: Identify the peaks for the substrate and product based on their retention times and mass spectra. Quantify the conversion by comparing the peak areas of the substrate and product relative to the internal standard.
Visualizations
Caption: The Ping-Pong Bi-Bi mechanism of a transaminase reaction.
Caption: General workflow for a transaminase-catalyzed amination experiment.
References
- 1. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 2. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 16. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 12-Aminododecanoic Acid Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 12-aminododecanoic acid to synthesize Polyamide 12 (Nylon 12).
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound.
Issue 1: Low Molecular Weight of the Final Polymer
-
Question: My Polyamide 12 has a low molecular weight, resulting in brittle and weak material. How can I increase the molecular weight?
-
Answer: Achieving a high molecular weight is crucial for the mechanical properties of Polyamide 12. Several factors can contribute to low molecular weight. Consider the following troubleshooting steps:
-
Inadequate Catalyst Performance: The choice and concentration of the catalyst are critical. Ensure you are using an appropriate catalyst for polycondensation. While specific catalysts for this compound are not extensively documented in publicly available literature, catalysts used for similar polyamides, such as phosphoric acid or certain metal oxides, could be effective. Experiment with different catalysts and optimize their concentration.
-
Sub-optimal Reaction Temperature: The reaction temperature plays a significant role in the polymerization rate and equilibrium. For melt polycondensation, temperatures are typically maintained between 200-280°C. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to degradation and side reactions, both of which can limit the final molecular weight.
-
Inefficient Water Removal: The polycondensation of this compound is a dehydration reaction. Efficient removal of the water byproduct is essential to drive the equilibrium towards the formation of high molecular weight polymer. Ensure your reaction setup includes an efficient vacuum system or a sweep of inert gas to continuously remove water from the reaction mixture.
-
Insufficient Reaction Time: Polymerization is a time-dependent process. Ensure the reaction is allowed to proceed for a sufficient duration to achieve the desired molecular weight. Monitor the molecular weight of the polymer at different time points to determine the optimal reaction time.
-
Monomer Impurities: The presence of monofunctional impurities in the this compound monomer can act as chain terminators, limiting the growth of the polymer chains. Ensure the monomer is of high purity before use.
-
Issue 2: Polymer Discoloration (Yellowing)
-
Question: The synthesized Polyamide 12 has a yellow or brownish tint. What is the cause and how can it be prevented?
-
Answer: Discoloration is often an indication of thermal degradation or oxidation of the polymer at high reaction temperatures. To mitigate this:
-
Maintain an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to minimize oxidation. Purge the reactor with an inert gas before heating and maintain a gentle flow throughout the reaction.
-
Optimize Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, as these can promote thermal degradation. Determine the minimum temperature and time required to achieve the desired molecular weight.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant to the reaction mixture to inhibit oxidative degradation.
-
Issue 3: Poor Reaction Yield
-
Question: The yield of Polyamide 12 is lower than expected. What are the potential reasons?
-
Answer: Low yield can be attributed to several factors:
-
Incomplete Reaction: As discussed under low molecular weight, ensure that the reaction conditions (temperature, time, catalyst) are optimized for complete conversion of the monomer.
-
Loss of Monomer: During the reaction, especially under vacuum, some of the this compound monomer may sublime and be lost from the reaction vessel. A well-designed reactor with a condenser can help to minimize this loss.
-
Side Reactions: The formation of cyclic oligomers can compete with the linear polymerization, reducing the yield of the desired high molecular weight polymer. The choice of catalyst and reaction conditions can influence the extent of these side reactions.
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What are the recommended catalysts for the polymerization of this compound?
-
A1: While specific data for this compound is limited, catalysts commonly used for the polycondensation of amino acids or the synthesis of other polyamides can be a good starting point. These include:
-
Acid Catalysts: Protic acids like phosphoric acid can be effective.
-
Metal-Based Catalysts: Compounds of tin, titanium, and germanium have been used in polyester (B1180765) and polyamide synthesis and could be explored. For instance, tin(II) 2-ethylhexanoate (B8288628) and titanium(IV) isopropoxide have shown effectiveness in other polycondensation reactions.
-
Optimization of Reaction Conditions
-
Q2: What are the key parameters to optimize for the melt polycondensation of this compound?
-
A2: The key parameters to optimize are:
-
Temperature: Typically in the range of 200-280°C.
-
Pressure (Vacuum): A high vacuum is necessary to remove water and drive the reaction.
-
Catalyst Concentration: The optimal concentration will depend on the specific catalyst used and should be determined experimentally.
-
Reaction Time: Sufficient time must be allowed for the polymer chains to grow.
-
Stirring Speed: Adequate mixing is important to ensure homogeneity and facilitate the removal of water.
-
-
Q3: What is solid-state polycondensation (SSP) and how can it be applied to this compound?
-
A3: Solid-state polycondensation is a process where a prepolymer (a low molecular weight polymer) is heated to a temperature below its melting point but above its glass transition temperature under vacuum or a flow of inert gas. This allows for further chain extension and an increase in molecular weight without the challenges of handling a highly viscous melt. For this compound, a prepolymer can first be synthesized via melt polycondensation, and then subjected to SSP to achieve a higher molecular weight.
Quantitative Data
The following tables summarize the effect of various parameters on the properties of polyamides, which can serve as a guide for the optimization of this compound polymerization.
Table 1: Effect of Catalyst Type on Poly(ethylene furanoate) Melt Polycondensation
| Catalyst (400 ppm) | Transesterification Time (min to distill 95% of theoretical methanol) | Polycondensation Time (h) | Intrinsic Viscosity (dL/g) | Color (L*) |
| Tetrabutyl titanate(IV) (TBT) | 120 | 4 | 0.65 | 65.2 |
| Titanium(IV) isopropoxide (TIS) | 120 | 4 | 0.68 | 63.8 |
| Tin(II) 2-ethylhexanoate (TEH) | 180 | 4 | 0.45 | 75.1 |
| Dibutyltin(IV) oxide (DBTO) | 150 | 4 | 0.55 | 72.3 |
This data is for a different polymer but illustrates the comparative effect of common polycondensation catalysts.[1]
Table 2: Effect of Reaction Temperature on Polymer Molecular Weight
| Polymer System | Reaction Temperature (°C) | Resulting Molecular Weight (Mn) |
| Styrene Emulsion Polymerization | 60 | Higher |
| Styrene Emulsion Polymerization | 80 | Lower |
This table illustrates a general trend where lower temperatures can sometimes lead to higher molecular weights in certain polymerization systems due to a reduction in termination reactions.
Experimental Protocols
Melt Polycondensation of this compound (General Protocol)
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is required.
-
Charging the Reactor: Place the high-purity this compound and the desired catalyst into the reaction flask.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen.
-
Heating and Oligomerization: Begin stirring and gradually heat the reactor to the desired temperature (e.g., 220-260°C). Water will begin to distill off.
-
Polycondensation under Vacuum: Once the initial water evolution subsides, gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Monitoring: The progress of the reaction can be monitored by measuring the viscosity of the melt or by taking samples for molecular weight analysis.
-
Polymer Recovery: Once the desired molecular weight is achieved, the reaction is stopped, and the polymer is cooled and extruded from the reactor.
Visualizations
Caption: Workflow for the melt polycondensation of this compound.
Caption: Troubleshooting decision tree for low molecular weight in Polyamide 12 synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 12-Aminododecanoic Acid: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of 12-aminododecanoic acid, a key monomer for Nylon-12 and a valuable building block in pharmaceuticals, presents a choice between traditional chemical methods and burgeoning enzymatic routes. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthesis strategy.
The landscape of this compound production is evolving, with a growing emphasis on sustainable and efficient manufacturing. While chemical synthesis has long been the industry standard, enzymatic methods are emerging as powerful alternatives, offering high specificity and milder reaction conditions. This comparison delves into the performance of both approaches, examining key metrics such as yield, purity, and environmental impact.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for prominent chemical and enzymatic synthesis routes for this compound.
| Parameter | Chemical Synthesis (Butadiene Route) | Chemical Synthesis (10-Undecenoic Acid Route) | Enzymatic Synthesis (ω-Laurolactam Hydrolysis) | Enzymatic Synthesis (Multi-enzyme Cascade from Dodecanoic Acid) |
| Starting Material | Butadiene | 10-Undecenoic Acid | ω-Laurolactam | Dodecanoic Acid |
| Key Intermediates | Cyclododecatriene, Laurolactam | 11-Bromoundecanoic acid, 11-Cyanoundecanoic acid | - | 12-Hydroxydodecanoic acid, 12-Oxododecanoic acid |
| Overall Yield | High (Industrial Process) | Moderate to High | ≥97.3%[1] | Up to 96.5%[2] |
| Purity | High (Polymer Grade) | High after purification | High | High |
| Reaction Temperature | High temperatures required for some steps | 16-130°C[3] | Mild (e.g., 30-50°C) | Mild (e.g., 30°C) |
| Reaction Pressure | High pressure for hydrogenation steps | 2-3 MPa for hydrogenation[3] | Atmospheric | Atmospheric |
| Solvents | Organic solvents | Toluene, lower alcohols[3] | Aqueous buffer | Aqueous buffer |
| Catalysts | Metal catalysts (e.g., Ziegler-Natta, Platinum) | Initiators, metal catalysts[3] | ω-Laurolactam hydrolase | P450 monooxygenase, alcohol dehydrogenase, ω-transaminase |
| By-products | Significant, requiring purification | By-products from side reactions[3] | Minimal | Minimal |
| Environmental Impact | Petrochemical-based, energy-intensive | Use of hazardous reagents (HBr, cyanides) | Biodegradable catalyst, aqueous media | Renewable feedstock, biodegradable catalysts |
Experimental Workflows and Methodologies
To provide a clearer understanding of the synthetic pathways, the following diagrams illustrate a common chemical route and a state-of-the-art enzymatic cascade.
Chemical Synthesis Workflow: From 10-Undecenoic Acid
References
- 1. High yield synthesis of 12-aminolauric acid by "enzymatic transcrystallization" of omega-laurolactam using omega-laurolactam hydrolase from Acidovorax sp. T31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Page loading... [guidechem.com]
Performance Validation of Nylon-12 Derived from Bio-Based 12-Aminododecanoic Acid: A Comparative Guide
This guide provides a detailed comparison of the performance characteristics of Nylon-12 (also referred to as Polyamide 12 or PA12) derived from bio-based 12-aminododecanoic acid and its petroleum-based counterpart. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and standardized testing protocols.
Introduction
Nylon-12 is a high-performance thermoplastic known for its excellent mechanical properties, chemical resistance, and thermal stability. Traditionally, the monomer for Nylon-12, this compound, is synthesized from petroleum-based feedstocks. However, with a growing emphasis on sustainability, bio-based routes to this compound have been developed, offering a more environmentally friendly alternative. This guide evaluates the performance of Nylon-12 derived from these bio-based sources against the conventional petroleum-based product to ascertain its viability as a direct replacement in demanding applications. Bio-based polyamides are synthesized from renewable resources such as castor oil.[1]
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for bio-based and petroleum-based Nylon-12. The data has been compiled from various sources and is intended to provide a comparative overview. It is important to note that properties can vary based on the specific grade and processing conditions.
Table 1: Mechanical Properties
| Property | Bio-Based Nylon-12 (Typical Values) | Petroleum-Based Nylon-12 (Typical Values) | Test Standard |
| Tensile Strength | 50 - 60 MPa | 45 - 55 MPa[2] | ASTM D638 / ISO 527 |
| Tensile Modulus | 1800 - 2300 MPa[3] | 1600 - 2000 MPa | ASTM D638 / ISO 527 |
| Elongation at Break | 150 - 300% | 100 - 250%[2] | ASTM D638 / ISO 527 |
| Flexural Strength | 60 - 80 MPa | 50 - 70 MPa | ASTM D790 / ISO 178 |
| Flexural Modulus | 1600 - 2100 MPa | 1400 - 1800 MPa[2] | ASTM D790 / ISO 178 |
| Notched Izod Impact | 40 - 70 J/m | 30 - 60 J/m[2] | ASTM D256 / ISO 180 |
Table 2: Thermal Properties
| Property | Bio-Based Nylon-12 (Typical Values) | Petroleum-Based Nylon-12 (Typical Values) | Test Standard |
| Melting Temperature (Tm) | 175 - 185 °C | 178 - 188 °C[4] | ISO 11357-3 / ASTM D3418 |
| Glass Transition Temp (Tg) | 35 - 45 °C | 35 - 45 °C | ISO 11357-2 / ASTM E1356 |
| Heat Deflection Temp (HDT) @ 0.45 MPa | 140 - 160 °C | 130 - 150 °C | ASTM D648 / ISO 75 |
| Heat Deflection Temp (HDT) @ 1.8 MPa | 50 - 60 °C | 50 - 60 °C | ASTM D648 / ISO 75 |
Table 3: Physical and Chemical Properties
| Property | Bio-Based Nylon-12 (Typical Values) | Petroleum-Based Nylon-12 (Typical Values) | Test Standard |
| Density | 1.01 - 1.03 g/cm³ | 1.01 - 1.03 g/cm³ | ISO 1183 / ASTM D792 |
| Water Absorption (24h, 23°C) | 0.2 - 0.3 % | 0.2 - 0.3 % | ISO 62 / ASTM D570 |
| Chemical Resistance | Excellent resistance to oils, fuels, and solvents.[5] | Excellent resistance to oils, fuels, and solvents.[6] | ASTM D543 / ISO 22088 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison tables.
1. Mechanical Properties Testing
-
Tensile Properties (ASTM D638 / ISO 527):
-
Objective: To determine the ultimate tensile strength, tensile modulus, and elongation at break.
-
Methodology: Dumbbell-shaped specimens are prepared according to the standard's specifications. The specimens are conditioned at 23°C and 50% relative humidity for at least 40 hours. The test is conducted on a universal testing machine at a specified crosshead speed until the specimen fractures.[7][8] Stress and strain are continuously recorded to generate a stress-strain curve from which the tensile properties are calculated.
-
-
Flexural Properties (ASTM D790 / ISO 178):
-
Objective: To determine the flexural strength and flexural modulus of the material.
-
Methodology: Rectangular specimens are placed on two supports and a load is applied to the center of the specimen until it fractures or reaches a specified strain. The test is performed on a universal testing machine. The force and deflection are recorded to calculate the flexural properties.
-
-
Notched Izod Impact Strength (ASTM D256 / ISO 180):
-
Objective: To determine the impact resistance of the material.
-
Methodology: A notched specimen is clamped in a vertical position and struck by a swinging pendulum. The energy absorbed by the specimen to fracture is measured, providing an indication of the material's toughness.
-
2. Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC) (ISO 11357 / ASTM D3418):
-
Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg).
-
Methodology: A small sample (5-10 mg) is placed in an aluminum pan and heated at a controlled rate in a DSC instrument.[9] The heat flow to the sample is monitored relative to a reference pan. Endothermic and exothermic transitions, such as melting and crystallization, are recorded as peaks, and the glass transition is observed as a step change in the heat capacity.[10]
-
-
Thermogravimetric Analysis (TGA) (ISO 11358):
-
Objective: To evaluate the thermal stability and decomposition profile of the material.
-
Methodology: A sample is placed in a TGA instrument and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The resulting curve provides information on the onset of degradation and the composition of the material.[11]
-
-
Heat Deflection Temperature (HDT) (ASTM D648 / ISO 75):
-
Objective: To determine the temperature at which the material deforms under a specified load.
-
Methodology: A rectangular test bar is subjected to a constant flexural stress while the temperature is increased at a uniform rate. The temperature at which the bar deflects by a specified amount is recorded as the heat deflection temperature.[12]
-
3. Physical and Chemical Properties Testing
-
Density (ISO 1183 / ASTM D792):
-
Objective: To determine the density of the material.
-
Methodology: The density is typically measured using the water displacement method (Archimedes' principle). The weight of the sample in air and its weight when submerged in water are measured to calculate its density.
-
-
Water Absorption (ISO 62 / ASTM D570):
-
Objective: To determine the amount of water absorbed by the material under specified conditions.
-
Methodology: A pre-weighed, dried specimen is immersed in distilled water at a controlled temperature for a specified period (e.g., 24 hours). The specimen is then removed, wiped dry, and re-weighed. The percentage increase in weight represents the water absorption.
-
-
Chemical Resistance (ASTM D543 / ISO 22088):
-
Objective: To evaluate the resistance of the material to various chemical reagents.
-
Methodology: Test specimens are immersed in the specified chemical agents for a defined period and at a controlled temperature. Changes in weight, dimensions, and mechanical properties (e.g., tensile strength) are measured and compared to unexposed control specimens to assess the material's chemical resistance.[13]
-
Mandatory Visualization
Caption: Workflow for the production of bio-based Nylon-12 from castor oil.
Caption: Experimental workflow for the performance validation of Nylon-12.
References
- 1. sculpteo.com [sculpteo.com]
- 2. Nylon 12 Properties Physical Specific Gravity Water Absorption @ 24 Hr Mechanical Tensile Strength Tensile Elongation Hardness Thermal, Flexural Strength [k-mac-plastics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. proto3000.com [proto3000.com]
- 5. The Benefits of Switching to Biobased PA12 for Manufacturing - Tuntun Plastic [tuntunplastic.com]
- 6. Nylon PA 12: Understanding PA 12 Material [unionfab.com]
- 7. zwickroell.com [zwickroell.com]
- 8. victortestingmachine.com [victortestingmachine.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. eurolab.net [eurolab.net]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. zwickroell.com [zwickroell.com]
- 13. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
A Comparative Guide to Polyamide Synthesis: 12-Aminododecanoic Acid Versus Other Omega-Amino Acids
For researchers, scientists, and drug development professionals, the choice of monomer is critical in designing polyamides with specific properties for advanced applications. This guide provides an objective comparison of polyamides synthesized from 12-aminododecanoic acid (the precursor to Nylon 12) and other linear aliphatic omega-amino acids. We present a synthesis of experimental data on their performance, detailed polymerization protocols, and a discussion of the structure-property relationships that govern their behavior.
The length of the hydrocarbon chain in omega-amino acid monomers is a key determinant of the physical, mechanical, and thermal properties of the resulting polyamides. As the number of methylene (B1212753) units (-(CH₂)n-) between the amine and carboxylic acid functional groups increases, the properties of the polymer change in a predictable manner. This allows for the fine-tuning of material characteristics to suit specific applications, from flexible tubing and films to high-strength engineering components.
Performance Comparison of Polyamides from Omega-Amino Acids
The following table summarizes the key physical and mechanical properties of polyamides synthesized from various omega-amino acids. A clear trend is observable: as the length of the aliphatic chain in the monomer increases, properties such as melting point and water absorption generally decrease, while flexibility tends to increase.
| Property | Nylon 6 (from ε-Caprolactam) | Nylon 11 (from 11-Aminoundecanoic Acid) | Nylon 12 (from this compound) |
| Monomer Structure | H₂N-(CH₂)₅-COOH | H₂N-(CH₂)₁₀-COOH | H₂N-(CH₂)₁₁-COOH |
| Melting Point (°C) | ~220-225[1][2] | ~185-190[3] | ~175-185[1][2] |
| Density (g/cm³) | 1.13 - 1.15 | 1.03 - 1.05 | 1.01 - 1.02 |
| Water Absorption (24h, %) | 1.3 - 1.9 | 0.2 - 0.4 | 0.2 - 0.3 |
| Tensile Strength (MPa) | 75 - 85[1] | 50 - 60 | 45 - 55 |
| Elongation at Break (%) | 100 - 200 | 150 - 300 | 200 - 350 |
| Young's Modulus (GPa) | 2.5 - 3.0 | 1.1 - 1.5 | 1.0 - 1.4 |
| Chemical Resistance | Good | Excellent | Excellent |
Experimental Protocols
The synthesis of polyamides from omega-amino acids is typically achieved through melt polycondensation, a process involving the heating of the monomer above its melting point in an inert atmosphere to drive off water and promote amide bond formation.
Protocol 1: Synthesis of Nylon 12 from this compound
Materials:
-
This compound
-
Nitrogen or Argon gas supply
-
High-temperature reaction vessel with mechanical stirring and a distillation outlet
-
Vacuum pump
Procedure:
-
Place 100 g of this compound into the reaction vessel.
-
Purge the vessel with dry, inert gas (Nitrogen or Argon) for 15-20 minutes to remove any residual air.
-
Begin heating the vessel with continuous stirring.
-
Once the monomer melts (around 180°C), continue to slowly raise the temperature to 220-240°C over a period of 1-2 hours. Water will begin to distill from the reaction mixture.
-
Maintain the temperature at 240-260°C for an additional 2-3 hours under a slow stream of inert gas to facilitate the removal of water and increase the molecular weight of the polymer.
-
For the final stage, apply a vacuum to the system (gradually reducing the pressure to below 1 torr) for 1-2 hours to remove the last traces of water and drive the polymerization to completion.
-
The viscosity of the melt will increase significantly. Once the desired viscosity is reached, the reaction is stopped.
-
The molten polymer is then extruded from the reactor into a water bath to solidify and is subsequently pelletized.
Protocol 2: Synthesis of Nylon 11 from 11-Aminoundecanoic Acid
Materials:
-
11-Aminoundecanoic acid
-
Nitrogen or Argon gas supply
-
High-temperature reaction vessel with mechanical stirring and a distillation outlet
-
Vacuum pump
Procedure:
-
Charge the reaction vessel with 100 g of 11-aminoundecanoic acid.
-
Flush the system with a dry, inert gas for 15-20 minutes.
-
Heat the vessel with stirring. After the monomer melts (around 190°C), increase the temperature to 210-230°C over 1-2 hours, allowing the water of condensation to distill off.
-
Hold the reaction at this temperature for another 2-3 hours under a gentle flow of inert gas.
-
To achieve a high molecular weight polymer, apply a vacuum to the reactor for the final 1-2 hours of the reaction.
-
The polymerization is complete when the desired melt viscosity is achieved.
-
The resulting Nylon 11 is then extruded, cooled, and pelletized.
Structure-Property Relationship and Polymerization Pathway
The fundamental reaction for the synthesis of these polyamides is the polycondensation of omega-amino acids. The relationship between the monomer structure and the final polymer properties is directly linked to the length of the aliphatic chain.
Caption: General reaction for the polycondensation of omega-amino acids.
The number of methylene groups (x in the diagram above) in the omega-amino acid monomer has a significant impact on the properties of the resulting polyamide. This relationship can be visualized as follows:
Caption: Influence of monomer chain length on polyamide properties.
References
Comparative analysis of different feedstocks for 12-aminododecanoic acid production
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 12-aminododecanoic acid (12-ADA), a crucial monomer for the high-performance polymer Nylon-12 and a valuable building block in pharmaceutical applications, has evolved from traditional petrochemical-based methods to more sustainable biocatalytic routes. This guide provides a comparative analysis of various feedstocks for 12-ADA production, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their specific needs.
Overview of Synthesis Routes
The production of this compound can be broadly categorized into chemical synthesis and biocatalysis, utilizing a range of feedstocks from petrochemical origins to renewable resources.
Chemical Synthesis:
Traditional industrial production has heavily relied on petrochemical feedstocks. The most established route starts from butadiene, which undergoes cyclotrimerization to form cyclododecatriene. This is then converted to cyclododecanone, followed by oximation, a Beckmann rearrangement to laurolactam (B145868), and subsequent hydrolysis to yield 12-ADA.[1][2] Another chemical route utilizes cyclohexanone, which is oxidized and cracked to produce 11-cyanoundecanoic acid, followed by hydrogenation to 12-ADA.[1] While mature, these processes often involve multiple steps, harsh reaction conditions, and reliance on fossil fuels.[1] A method for producing 12-ADA from the residues of laurolactam production through alkaline hydrolysis has also been developed.[3]
Biocatalysis and Renewable Feedstocks:
In recent years, there has been a significant shift towards the use of renewable feedstocks and biocatalytic methods, driven by the principles of green chemistry. These approaches offer the potential for milder reaction conditions, higher selectivity, and a reduced environmental footprint.
Renewable feedstocks that have been successfully employed for 12-ADA synthesis include:
-
Vernolic Acid: Derived from the seed oil of Vernonia galamensis, this naturally epoxidized fatty acid can be converted to 12-ADA through a series of chemical transformations including hydrogenation, oxidation, oximation, and reduction.[2]
-
Undecylenic Acid: Obtained from the pyrolysis of ricinoleic acid from castor oil, undecylenic acid serves as a precursor for 12-ADA synthesis.[4]
-
Lauric Acid and its Esters: Abundantly available from vegetable oils such as palm kernel and coconut oil, lauric acid (dodecanoic acid) and its methyl ester are promising substrates for biocatalytic conversion to 12-ADA using engineered microorganisms.[5][6][7]
-
Linoleic Acid: This unsaturated fatty acid can be converted to a precursor of 12-ADA through a multi-enzyme cascade.[5][8]
-
ω-Laurolactam: Enzymatic hydrolysis of ω-laurolactam offers a direct and high-yielding route to 12-ADA.[9]
Comparative Data of Different Feedstocks
The following table summarizes the key performance indicators for the production of this compound from various feedstocks.
| Feedstock | Synthesis Route | Key Enzymes/Catalysts | Yield/Conversion | Reference |
| Petrochemical-Based | ||||
| Butadiene | Chemical Synthesis | Multiple steps involving various catalysts | Mature industrial process, specific yield data not readily available in public literature | [1][2] |
| Cyclohexanone | Chemical Synthesis | Oxidation and hydrogenation catalysts | Shorter route but lower selectivity and purification challenges | [1] |
| Laurolactam Residues | Chemical Synthesis | Alkaline hydrolysis (e.g., KOH) | High purity product suitable for laurolactam production | [3] |
| Renewable-Based | ||||
| 12-Oxododecanoic acid oxime (from Vernolic Acid) | Chemical Synthesis | Platinum oxide (Adam's catalyst) | 92% | [2][10] |
| ω-Laurolactam | Biocatalysis | ω-Laurolactam hydrolase | ≥97.3% | [9] |
| Dodecanoic Acid (Lauric Acid) | Biocatalysis | P450 monooxygenase, alcohol dehydrogenase, ω-transaminase | >99% conversion to ω-hydroxy dodecanoic acid; 87% conversion to 12-ADA in a subsequent step | [11] |
| Dodecanoic Acid Methyl Ester | Biocatalysis | Alkane monooxygenase, alcohol dehydrogenase, ω-transaminase | - | [7][12] |
| Linoleic Acid | Biocatalysis | Lipoxygenase, hydroperoxide lyase, ω-transaminase | Up to 12% conversion to 12-aminododecenoic acid | [8] |
Experimental Protocols
Synthesis of this compound from 12-Oxododecanoic Acid Oxime
This protocol is based on the reduction of the oxime derived from vernolic acid.[2][10]
Materials:
-
12-oxododecanoic acid oxime (0.92 g, 4x10⁻³ mol)
-
Methanol (B129727) (20 mL)
-
Platinum oxide (Adam's catalyst) (0.005 g, 2.2x10⁻⁵ mol)
-
Hydrogen gas
-
Paar hydrogenation apparatus
-
Ethanol/water mixture (1:1) for recrystallization
Procedure:
-
Place 12-oxododecanoic acid oxime and methanol in a Paar hydrogenation bottle.
-
Add platinum oxide catalyst to the mixture.
-
Fit the bottle to the Paar high-pressure system, deaerate, and then fill with hydrogen gas to maintain a pressure of approximately 3 atm.
-
Shake the reaction mixture continuously for 1.5 hours.
-
After hydrogenation, add an additional 10 mL of methanol and heat the mixture to a gentle boil to dissolve the product.
-
Quickly filter the hot mixture to remove the platinum catalyst.
-
Evaporate the filtrate to obtain crude this compound. The reported yield of the crude product is 92%.[2][10]
-
Recrystallize the crude product from an ethanol/water mixture (1:1) to yield pure this compound. The reported yield after recrystallization is 87%.[2][10]
Biocatalytic Synthesis of this compound from Dodecanoic Acid
This protocol utilizes a whole-cell biocatalyst system with co-expressed enzymes.[11]
Materials:
-
Engineered E. coli whole-cell biocatalyst co-expressing CYP153A, ferredoxin reductase, and ferredoxin.
-
Engineered E. coli whole-cell biocatalyst co-expressing alcohol dehydrogenase (AlkJ) and ω-transaminase (ω-TA).
-
Dodecanoic acid (DDA)
-
Reaction buffer and appropriate growth media for E. coli.
Procedure: Step 1: ω-Hydroxylation of Dodecanoic Acid
-
Cultivate the E. coli strain co-expressing CYP153A, ferredoxin reductase, and ferredoxin.
-
Resuspend the harvested cells in a suitable reaction buffer.
-
Add 1 mM dodecanoic acid to the cell suspension.
-
Incubate the reaction mixture under optimized conditions (temperature, pH, aeration).
-
Monitor the conversion of DDA to ω-hydroxy dodecanoic acid (ω-OHDDA). A near-complete conversion (>99%) is reported.[11]
Step 2: Consecutive Biotransformation to this compound
-
Cultivate the E. coli strain co-expressing AlkJ and ω-TA.
-
To the reaction mixture containing ω-OHDDA, add the whole-cell biocatalyst from this step.
-
Incubate the reaction for 3 hours.
-
Monitor the conversion of ω-OHDDA to ω-aminododecanoic acid (ω-AmDDA). A conversion of 87% from 1.8 mM ω-OHDDA is reported.[11]
One-Pot Reaction:
-
Combine both whole-cell biocatalyst systems in a single reaction vessel.
-
Add 2 mM dodecanoic acid.
-
After a 5-hour reaction, 0.6 mM ω-AmDDA is produced.[11]
Signaling Pathways and Experimental Workflows
The biocatalytic production of this compound involves multi-enzyme cascades. The following diagrams illustrate these pathways.
Caption: Biocatalytic cascade for 12-ADA synthesis from dodecanoic acid.
Caption: Enzymatic cascade for 12-aminododecenoic acid synthesis from linoleic acid.
Caption: Chemical synthesis pathway of 12-ADA from vernolic acid.
References
- 1. Page loading... [guidechem.com]
- 2. US5530148A - Synthesis of this compound - Google Patents [patents.google.com]
- 3. DE3407415A1 - Process for the preparation of this compound from residues obtained in the preparation of laurolactam - Google Patents [patents.google.com]
- 4. KR101341889B1 - A process to synthesize this compound or the ester derivative thereof - Google Patents [patents.google.com]
- 5. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester with engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. High yield synthesis of 12-aminolauric acid by "enzymatic transcrystallization" of omega-laurolactam using omega-laurolactam hydrolase from Acidovorax sp. T31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. scite.ai [scite.ai]
- 12. Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester with engineered Escherichia coli [agris.fao.org]
A Comparative Guide to Spectroscopic Techniques for Validating the Purity of Synthetic 12-Aminododecanoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a cornerstone of reliable and reproducible research. 12-aminododecanoic acid, a key monomer in the production of Nylon-12 and a valuable building block in pharmaceutical synthesis, is no exception.[1] This guide provides a comprehensive comparison of three powerful spectroscopic techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the validation of synthetic this compound purity. We present detailed experimental protocols, a comparative analysis of their performance, and logical workflows to guide your analytical strategy.
Overview of Spectroscopic Purity Validation
The choice of an analytical technique for purity assessment depends on a variety of factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. Spectroscopic methods offer a versatile toolkit for interrogating the chemical identity and purity of a sample.[2][3][4]
-
Quantitative Nuclear Magnetic Resonance (qNMR) provides structural information and can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful separation technique coupled with a highly sensitive and selective detector, ideal for identifying and quantifying volatile impurities.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid, non-destructive fingerprint of the functional groups present in a molecule, making it an excellent tool for initial identification and screening for contaminants.[9][10]
A logical workflow for the comprehensive purity validation of a new batch of synthetic this compound would typically involve an initial, rapid screening by FTIR, followed by a more detailed quantitative analysis using qNMR for absolute purity and GC-MS for the identification and quantification of trace volatile impurities.
References
- 1. Nylon 12 - Wikipedia [en.wikipedia.org]
- 2. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. photometrics.net [photometrics.net]
- 10. richmondscientific.com [richmondscientific.com]
Side-by-side comparison of catalysts for 12-aminododecanoic acid polymerization
For researchers, scientists, and drug development professionals, the efficient synthesis of high-performance polymers is paramount. Polyamide 12 (PA12), derived from the polymerization of 12-aminododecanoic acid, stands out for its excellent mechanical properties, chemical resistance, and low moisture absorption. The choice of catalyst is a critical factor influencing the polymerization process and the final properties of the polymer. This guide provides a side-by-side comparison of catalysts employed in the polymerization of this compound, supported by available experimental data.
The primary method for producing Polyamide 12 from this compound is through polycondensation, a process that involves the formation of amide bonds with the elimination of water.[1] The effectiveness of this process is significantly enhanced by the use of catalysts, which can influence reaction rates, polymer molecular weight, and overall yield.
Catalyst Performance Comparison
While direct side-by-side comparative studies on a wide range of catalysts for this compound polymerization are not extensively documented in publicly available literature, information from patents and analogous polymerization processes allows for an initial comparison. Phosphoric acid is a commonly cited catalyst for the synthesis of Polyamide 12.[2]
| Catalyst/System | Monomer | Polymerization Method | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Phosphoric Acid | Laurolactam* | Hydrolytic Polycondensation | 300-330 | Not Specified | Not Specified | Not Specified |
*Note: Data for phosphoric acid is derived from the hydrolytic polycondensation of laurolactam, which also yields Polyamide 12.[2] It is a strong indicator of its applicability for the direct polycondensation of this compound. Further research is needed to obtain direct comparative data for various catalysts with this compound as the monomer.
Experimental Protocols
General Melt Polycondensation Protocol:
-
Monomer and Catalyst Charging: The this compound monomer and the selected catalyst (e.g., phosphoric acid) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser for water removal.
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation at high temperatures.
-
Heating and Pre-polymerization: The mixture is heated under a nitrogen atmosphere to a temperature above the melting point of the monomer and polymer, typically in the range of 200-250°C. This initial phase allows for the formation of low molecular weight prepolymers.
-
Polycondensation and Vacuum Application: The temperature is further increased (e.g., to 260-300°C), and a vacuum is gradually applied. The vacuum helps to remove the water byproduct, driving the equilibrium towards the formation of high molecular weight polymer.
-
Reaction Monitoring: The progress of the polymerization can be monitored by measuring the melt viscosity or by analyzing samples to determine the molecular weight.
-
Polymer Discharge and Cooling: Once the desired molecular weight is achieved, the molten polymer is discharged from the reactor, cooled, and pelletized.
Logical Workflow for Catalyst Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of different catalysts for this compound polymerization.
Caption: Experimental workflow for comparing catalysts.
Concluding Remarks
The selection of an appropriate catalyst is a critical step in the synthesis of Polyamide 12 from this compound. While phosphoric acid is a known catalyst for the production of PA12, a comprehensive, publicly available dataset comparing its performance against other catalysts for the direct polycondensation of this compound is limited. The provided experimental workflow offers a systematic approach for researchers to conduct such comparative studies. Further research and publication of experimental data in this area would be highly beneficial for the scientific and industrial communities, enabling the optimization of Polyamide 12 production for various advanced applications.
References
Cross-Validation of Analytical Techniques for 12-Aminododecanoic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 12-aminododecanoic acid: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data in research, development, and quality control processes. This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and offers guidance on selecting the most suitable method for specific analytical needs.
Experimental Protocols
Detailed methodologies for both HPLC-MS/MS and GC-MS are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the direct analysis of this compound in various sample matrices with high sensitivity and specificity, often without the need for derivatization.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the sample (e.g., plasma, reaction mixture), add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample to a pH of approximately 3 using 0.1 M HCl.
-
Condition a C18 solid-phase extraction (SPE) cartridge (500 mg) by washing with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water to remove interfering substances.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.
1. Sample Preparation and Derivatization
-
Perform an initial extraction as described for the HPLC-MS/MS method (SPE or liquid-liquid extraction).
-
Evaporate the extract to complete dryness.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Cool the sample to room temperature.
-
The derivatized sample is ready for GC-MS analysis.
2. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a capillary column and a split/splitless injector.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. Specific ions for the TMS derivative of this compound should be monitored for quantification. A patent for the synthesis of this compound suggests that after methylation, the primary amino ester shows a diagnostic M+1 ion at m/z 230[1].
Workflow Diagrams
Caption: General workflows for HPLC-MS/MS and GC-MS analysis.
Quantitative Data Presentation
The following table summarizes the typical performance characteristics of HPLC-MS/MS and GC-MS for the quantification of long-chain amino acids like this compound. It is important to note that these values are representative and can vary depending on the specific instrumentation, method optimization, and sample matrix.
| Parameter | HPLC-MS/MS | GC-MS |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
| Sample Preparation | Extraction | Extraction & Derivatization |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes |
| Throughput | High | Moderate |
| Specificity | Very High | High |
Comparison of Analytical Techniques
Both HPLC-MS/MS and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
HPLC-MS/MS offers superior sensitivity and specificity for the analysis of this compound. A significant advantage is the ability to often analyze the compound directly without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors. The use of tandem mass spectrometry (MS/MS) provides a high degree of certainty in compound identification and quantification, even in complex matrices. The run times are generally shorter, allowing for higher sample throughput.
GC-MS , on the other hand, is a robust and widely available technique. However, the mandatory derivatization step for non-volatile compounds like this compound adds complexity and time to the sample preparation process. The derivatization reaction must be consistent and complete to ensure accurate and reproducible results. While GC-MS can provide excellent separation and sensitivity, it may not reach the same low detection limits as modern HPLC-MS/MS systems for this type of analyte.
Caption: Key considerations for choosing an analytical technique.
Conclusion and Recommendations
For the quantification of this compound, HPLC-MS/MS is generally the recommended technique , particularly for applications requiring high sensitivity, high throughput, and analysis in complex biological matrices. The ability to perform direct analysis without derivatization significantly streamlines the workflow and enhances the reliability of the results.
GC-MS remains a viable alternative , especially in laboratories where it is the primary available instrumentation. However, careful optimization and validation of the derivatization step are crucial to ensure data quality. For routine analysis of a large number of samples, the additional time and complexity of the GC-MS sample preparation may be a significant drawback.
Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, the available instrumentation, and the desired sample throughput.
References
A Comparative Study of Transaminases for the Synthesis of 12-Aminododecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long-chain ω-amino acids, such as 12-aminododecanoic acid, is of significant interest for the production of high-performance polymers like Nylon-12. Biocatalytic methods employing ω-transaminases (ω-TAs) offer a promising green alternative to traditional chemical synthesis routes. These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, in this case, 12-oxododecanoic acid, to produce the desired this compound. This guide provides a comparative overview of various ω-transaminases utilized for this synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of a suitable biocatalyst.
Performance Comparison of ω-Transaminases
The selection of an appropriate ω-transaminase is critical for developing an efficient biocatalytic process. Key performance indicators include specific activity, substrate specificity, and stability under operational conditions. Below is a summary of reported ω-transaminases with activity towards 12-oxododecanoic acid or its unsaturated precursor, 12-oxododecenoic acid.
| Enzyme Source | Gene/Protein ID | Substrate | Specific Activity (U/mg) | Amine Donor | Reference |
| Aquitalea denitrificans | TR | 12-oxo-9(Z)-dodecenoic acid | 0.62 | L-alanine | [1][2] |
| 12-oxo-10(E)-dodecenoic acid | 0.52 | L-alanine | [1][2] | ||
| Chromobacterium violaceum | TR | 12-oxododecanoic acid | Activity confirmed | L-alanine | [2] |
| Paracoccus denitrificans | TR | 12-oxo-9(Z)-dodecenoic acid | >0.2 | L-alanine | [2] |
| Acidihalobacter sp. | TR2 | Activity on bulky ketones confirmed | L-alanine | [2] | |
| Uncultured Rhodobacteraceae | TR3 | Activity on bulky ketones confirmed | L-alanine | [2] | |
| Uncultured Rhodobacteraceae | TR6 | Activity on bulky ketones confirmed | L-alanine | [2] | |
| Pseudomonas sp. AAC | KES24511 | This compound (deamination) | Activity confirmed | Pyruvate | [3] |
| Pseudomonas sp. AAC | KES23458 | This compound (deamination) | Most promising candidate | Pyruvate | [3] |
| Pseudomonas sp. AAC | KES23360 | This compound (deamination) | Activity confirmed | Pyruvate | [3] |
Note: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
The transaminase from Aquitalea denitrificans (TRAD) currently shows the highest reported specific activity towards the direct precursor of this compound.[1][2] While the transaminases from Pseudomonas sp. AAC have been identified based on their ability to deaminate this compound, indicating they can catalyze the reverse reaction, their specific activities for the synthetic direction have not yet been fully reported.[3] Further characterization of the kinetic parameters (Km and kcat) and stability of these enzymes is necessary for a complete comparison.
Alternative Synthesis Routes: A Brief Comparison
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |
| Enzymatic Synthesis | 12-oxododecanoic acid | ω-Transaminase, Amine donor (e.g., L-alanine), Pyridoxal-5'-phosphate (PLP) | High selectivity, Mild reaction conditions, Environmentally friendly | Potential for enzyme inhibition, Co-factor dependency, Enzyme stability can be a challenge |
| Chemical Synthesis | Butadiene | Multi-step process involving cyclotrimerization, oxidation, and amination | Mature technology for large-scale production | Harsh reaction conditions, Use of hazardous reagents, Multiple steps can lead to lower overall yield |
| Chemoenzymatic Synthesis | Renewable feedstocks (e.g., linoleic acid) | Lipase, Lipoxygenase, Hydroperoxide lyase, ω-Transaminase | Utilizes renewable resources, Can be a one-pot process | Multi-enzyme systems can be complex to optimize |
Experimental Protocols
General Protocol for Heterologous Expression and Purification of ω-Transaminases
This protocol provides a general framework for the production and isolation of His-tagged ω-transaminases in Escherichia coli.
-
Transformation: Transform the plasmid containing the ω-transaminase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cultivation: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into fresh LB medium and grow to an optical density at 600 nm (OD
600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. -
Expression: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the production of soluble protein.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and lysozyme) and disrupt the cells by sonication on ice.
-
Clarification: Remove cell debris by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
-
Purification: Apply the clarified lysate to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged ω-transaminase with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5) using dialysis or a desalting column.
Enzymatic Synthesis of this compound
This protocol is adapted from the synthesis of 12-aminododecenoic acid and can be applied to 12-oxododecanoic acid.[2]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5-8.5)
-
10 mM 12-oxododecanoic acid (dissolved in a minimal amount of a co-solvent like DMSO if necessary)
-
50 mM L-alanine (or another suitable amine donor)
-
1 mM Pyridoxal-5'-phosphate (PLP)
-
Purified ω-transaminase (e.g., 1-5 mg/mL)
-
-
Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the chosen transaminase (typically 30-40°C) with gentle agitation for a specified period (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
-
Work-up: Once the reaction is complete, terminate it by adding an acid (e.g., HCl) to precipitate the protein. Centrifuge to remove the precipitate and isolate the supernatant containing the product.
-
Purification: The this compound can be further purified from the reaction mixture by techniques such as ion-exchange chromatography or crystallization.
Visualizing the Process
Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of this compound.
General Experimental Workflow
Caption: General workflow for transaminase production and application.
References
Assessing the Biocompatibility of 12-Aminododecanoic Acid-Based Polymers: A Comparative Guide
The development of novel biomaterials for drug delivery and tissue engineering necessitates a thorough evaluation of their biocompatibility. For researchers, scientists, and drug development professionals exploring the potential of 12-aminododecanoic acid-based polymers, understanding their biological safety profile is paramount. While direct and extensive biocompatibility data for this specific class of polymers is emerging, a robust assessment can be framed by comparing their potential performance against well-established biocompatible polymers. This guide provides a comparative overview of widely used alternatives, their documented biocompatibility data, and the standardized experimental protocols required for evaluation.
Comparative Analysis of Biocompatible Polymers
Polymers such as Polylactic acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL) are FDA-approved and have a long history of safe use in various biomedical applications[1][2][3]. These materials serve as a benchmark for evaluating new polymers. Their biocompatibility is well-documented, with extensive data on cytotoxicity, inflammatory response, and overall tissue integration[4][5][6].
Table 1: In Vitro Cytotoxicity Data for Alternative Biocompatible Polymers
| Polymer | Cell Line | Assay | Results (Cell Viability %) | Reference |
| PLA | L929 Mouse Fibroblasts | MTT Assay | > 95% | [7] |
| PCL-SA Gel | Not Specified | Not Specified | > 90% | [8] |
| mPEG-PCL | HeLa, HDFa | Not Specified | Low toxicity to normal cells | [9] |
Table 2: In Vivo Biocompatibility Observations for Alternative Polymers
| Polymer | Animal Model | Implantation Site | Key Findings | Reference |
| PLLA Microspheres | Rabbit | Subcutaneous | Mild inflammatory response initially, followed by collagen regeneration. | [10] |
| Poly(sebacic acid-co-ricinoleic acid) | Mouse | Subcutaneous | Minor inflammation at 1 week, no inflammation at 3 weeks. | [11] |
| Biodegradable Polymers (General) | Not Specified | Not Specified | Initial M1 macrophage (pro-inflammatory) response followed by a dominant M2 macrophage (anti-inflammatory) presence is preferred for good biocompatibility. | [12] |
Standardized Experimental Protocols for Biocompatibility Assessment
A comprehensive biocompatibility assessment involves a series of in vitro and in vivo tests, largely governed by the ISO 10993 standards[13][14]. These protocols are essential for generating reliable and comparable data.
In Vitro Cytotoxicity Assays (ISO 10993-5)
-
Objective: To assess the potential of a material to cause cell death or inhibit cell growth.
-
Methods:
-
Extract Test: An extract of the polymer is prepared by incubating it in a culture medium. This extract is then added to a culture of cells (e.g., L929 mouse fibroblasts or human dermal fibroblasts)[15][16].
-
Direct Contact Test: The polymer sample is placed directly onto a layer of cultured cells.
-
Indirect Contact Test: The polymer is separated from the cell layer by a layer of agar.
-
-
Endpoint Measurement:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells[15][17]. Metabolically active cells convert a yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product[17].
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity[16].
-
Morphological Assessment: Microscopic examination of cells for signs of damage or changes in morphology[15].
-
Experimental Workflow for In Vitro Cytotoxicity Testing (MTT Assay)
Workflow for MTT cytotoxicity assay.
In Vivo Biocompatibility Studies (ISO 10993-6 & 10993-11)
-
Objective: To evaluate the local tissue response to an implanted material and to assess systemic toxicity.
-
Methods:
-
Implantation Test: The polymer is implanted into a suitable animal model (e.g., rats or rabbits) at a relevant anatomical site (e.g., subcutaneous)[18].
-
Systemic Toxicity Test: Extracts of the polymer are administered to animals (e.g., intravenously or intraperitoneally) to assess for systemic adverse effects.
-
-
Endpoint Measurement:
-
Histopathological Evaluation: The tissue surrounding the implant is examined microscopically at different time points (e.g., 1, 4, and 12 weeks) to assess the inflammatory response, fibrous capsule formation, and tissue integration[11]. The presence and types of immune cells (e.g., macrophages, lymphocytes, giant cells) are quantified[10].
-
Clinical Observations: Animals are monitored for signs of toxicity, such as changes in body weight, food and water consumption, and overall health.
-
Signaling Pathway of Foreign Body Response to Biodegradable Polymers
Foreign body response to polymers.
Conclusion
For this compound-based polymers to be considered for clinical applications, a rigorous biocompatibility assessment is non-negotiable. By leveraging the extensive knowledge base of established biomaterials like PLA, PCL, and their copolymers, and by adhering to standardized testing protocols such as those outlined in ISO 10993, researchers can generate the necessary data to validate the safety and efficacy of these novel polymers. The provided tables and diagrams serve as a foundational guide for designing and interpreting these crucial biocompatibility studies. The ultimate goal is to ensure that any new polymer introduced into the body elicits a favorable biological response, characterized by minimal inflammation and successful integration with the surrounding tissue.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Polycaprolactone: Significance and symbolism [wisdomlib.org]
- 4. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research on Polycaprolactone (PCL) - CD Bioparticles [cd-bioparticles.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocompatibility and biodegradation of polycaprolactone-sebacic acid blended gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pegylated-polycaprolactone nano-sized drug delivery platforms loaded with biocompatible silver(i) complexes for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Poly(sebacic acid-co-ricinoleic acid) biodegradable carrier for paclitaxel: in vitro release and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. ovid.com [ovid.com]
- 14. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ISO 10993 In Vitro Cytotoxicity Testing | China JJR LAB [jjrlab.com]
- 16. x-cellr8.com [x-cellr8.com]
- 17. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 18. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 12-Aminododecanoic Acid and Other Long-Chain Amino Acids in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 12-aminododecanoic acid (12-ADA) with other long-chain amino acids, focusing on their performance as monomers for polymer synthesis and their applications in biomedical research. The information presented is supported by experimental data and established methodologies to aid in material selection and experimental design.
Introduction to this compound
This compound is an omega-amino acid featuring a 12-carbon aliphatic chain with a terminal amine group and a terminal carboxylic acid group.[1][2] This bifunctional structure makes it an essential monomer for the synthesis of Polyamide 12 (PA12), also known as Nylon-12.[3][4][5] Nylon-12 is a high-performance polymer valued for its exceptional mechanical properties, chemical resistance, and low water absorption.[4][6] Beyond its industrial use, 12-ADA and its resulting polymers are gaining significant attention in biomedical and pharmaceutical research for applications ranging from drug delivery systems to medical device manufacturing.[4][7][8]
This guide compares 12-ADA with other relevant amino acids, particularly 11-aminoundecanoic acid (the precursor to Nylon-11) and α-amino acids like L-lysine and L-glutamic acid, which are foundational to various biocompatible polymers.
Data Presentation: Comparative Properties
The performance of an amino acid in polymer synthesis is dictated by its intrinsic physicochemical properties and the characteristics of the resulting polymer.
Table 1: Physicochemical Properties of Long-Chain Amino Acid Monomers
| Property | This compound | 11-Aminoundecanoic Acid | 6-Aminocaproic Acid |
| CAS Number | 693-57-2[8] | 2432-99-7 | 60-32-2 |
| Molecular Formula | C12H25NO2[8] | C11H23NO2 | C6H13NO2 |
| Molecular Weight | 215.33 g/mol [2] | 201.30 g/mol | 131.17 g/mol |
| Melting Point (°C) | 185 - 187[8] | 190-192 | 202-205 |
| Primary Polymer | Polyamide 12 (Nylon-12)[5] | Polyamide 11 (Nylon-11)[6] | Polyamide 6 (Nylon-6) |
| Typical Source | Petrochemical (Butadiene)[3], Renewable routes are being developed[9] | Renewable (Castor Oil)[10] | Petrochemical |
Table 2: Performance Comparison of Derived Polyamides
The length of the aliphatic chain in the amino acid monomer directly influences the properties of the resulting polyamide. Longer chains, as in 12-ADA, lead to a lower density of amide groups, which reduces moisture absorption and imparts properties closer to polyolefins.[5]
| Property | Polyamide 12 (from 12-ADA) | Polyamide 11 (from 11-AUA) | Polyamide 6 (from Caprolactam) |
| Melting Point (°C) | 178 - 180[5] | ~190[6] | ~220[11] |
| Glass Transition Temp. (°C) | 40 - 50 | 42 - 50 | 40 - 60 |
| Water Absorption (24h, %) | ~0.25 | ~0.3 | ~1.3 - 1.9 |
| Tensile Strength (MPa) | 40 - 55 | 35 - 55 | 60 - 80 |
| Key Characteristics | Excellent chemical resistance, low moisture absorption, high dimensional stability, durable at low temps.[4][6][10] | Good thermal and UV resistance, bio-based, good impact strength.[6][10] | High strength and toughness, good wear resistance, higher moisture absorption. |
| Common Applications | Automotive parts, 3D printing, medical instruments, offshore pipelines.[4] | Automotive, aerospace, renewable energy applications. | Textiles, automotive components, industrial parts. |
Applications in Research and Development
While α-amino acids like L-lysine and L-glutamic acid are building blocks for biocompatible and biodegradable polymers used extensively in drug delivery, long-chain ω-amino acids like 12-ADA offer a distinct set of properties valuable for durable biomedical applications.[7][12][13]
-
This compound (in PA12): Its excellent biocompatibility, durability, and ability to withstand sterilization make it suitable for medical devices like catheters, surgical drains, and instrument components.[14][15] Its use as a PROTAC linker in drug development highlights its versatility as a stable, long-chain aliphatic spacer.[1][4]
-
Other Long-Chain Amino Acids: Polyamides derived from monomers like 11-aminoundecanoic acid (PA11) are noted for being bio-based.[10]
-
α-Amino Acids (e.g., L-lysine, L-glutamic acid): These are used to synthesize poly(amino acids) that are often water-soluble and biodegradable, making them ideal for creating hydrogels, drug delivery nanoparticles, and tissue engineering scaffolds.[7][16] Unlike the linear, semi-crystalline polymers from ω-amino acids, polymers from α-amino acids like L-lysine can be highly branched, influencing their function as gene delivery vectors.[12][13]
Experimental Protocols
General Protocol for Polyamide Synthesis via Melt Polycondensation
This protocol describes a common method for synthesizing polyamides from ω-amino acid monomers.
Methodology:
-
Monomer Preparation: The amino acid monomer (e.g., this compound) is purified and thoroughly dried to prevent side reactions with water.
-
Polymerization: The monomer is placed in a reaction vessel equipped with a stirrer and an inert gas inlet (e.g., nitrogen or argon) to prevent oxidation.
-
Heating Stage 1 (Pre-polymerization): The vessel is heated to a temperature just above the monomer's melting point (e.g., 190-200°C for 12-ADA). This initiates polycondensation, where the amine group of one monomer reacts with the carboxylic acid group of another, eliminating a water molecule to form an amide bond.[17] This stage is carried out for 1-2 hours to form low-molecular-weight prepolymers.
-
Heating Stage 2 (High Vacuum): The temperature is increased (e.g., to 260-280°C), and a high vacuum is applied. The vacuum removes the water byproduct, driving the equilibrium towards the formation of a high-molecular-weight polymer.
-
Extrusion and Cooling: Once the desired viscosity (indicating high molecular weight) is achieved, the molten polymer is extruded from the reactor as a strand, cooled rapidly in a water bath, and pelletized.
-
Characterization: The resulting polyamide is characterized using techniques like Differential Scanning Calorimetry (DSC) to determine melting point and glass transition temperature, and Gel Permeation Chromatography (GPC) for molecular weight distribution.
Protocol for Amino Acid Analysis
This protocol outlines the standard steps for determining the amino acid composition of a polymer or peptide sample.
Methodology:
-
Sample Hydrolysis: An accurately weighed sample of the material is placed in a hydrolysis tube. 6 M Hydrochloric (HCl) acid is added.[18][19] The tube is sealed under vacuum to prevent oxidation of sensitive amino acids.[18]
-
Incubation: The sealed tube is heated at approximately 110°C for 20-24 hours to break all amide bonds and release the constituent amino acids.[18][19]
-
Drying: After hydrolysis, the HCl is removed by evaporation under vacuum (e.g., using a rotary evaporator or speed vac).[18] The dried hydrolysate is reconstituted in a suitable buffer.
-
Derivatization (Pre-column or Post-column): The amino acids are chemically modified with a reagent (e.g., ortho-phthalaldehyde (OPA) or ninhydrin) that allows them to be detected by UV or fluorescence.[19][20] This step is crucial for quantification.
-
Chromatographic Separation: The derivatized amino acid mixture is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[21] The amino acids are separated based on their physicochemical properties as they pass through a specialized column (e.g., reverse-phase or ion-exchange).[18]
-
Detection and Quantification: As each amino acid elutes from the column, it is detected. The area under each peak is proportional to the amount of that amino acid in the sample. By comparing these areas to those of known standards, the precise quantitative composition is determined.[21]
Mandatory Visualizations
Caption: Workflow for the synthesis of Polyamide-12 from its monomer.
Caption: Key steps in the quantitative analysis of amino acids.
Caption: Logical relationships between amino acid type and application areas.
References
- 1. This compound, 693-57-2 | BroadPharm [broadpharm.com]
- 2. This compound | C12H25NO2 | CID 69661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5530148A - Synthesis of this compound - Google Patents [patents.google.com]
- 4. This compound (693-57-2) for sale [vulcanchem.com]
- 5. Nylon 12 - Wikipedia [en.wikipedia.org]
- 6. specialchem.com [specialchem.com]
- 7. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-Chain Polyamides: A Brief Introduction to Nylon 11 and Nylon 12 — NYCOA [nycoa.com]
- 11. Nylon - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. boydbiomedical.com [boydbiomedical.com]
- 15. researchgate.net [researchgate.net]
- 16. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. interchim.fr [interchim.fr]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. protocols.io [protocols.io]
Safety Operating Guide
Navigating the Disposal of 12-Aminododecanoic Acid: A Procedural Guide
The proper disposal of 12-aminododecanoic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes potential hazards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is essential to be equipped with the appropriate personal protective equipment (PPE). Although some safety data sheets (SDS) do not classify this chemical as hazardous under OSHA's 2012 standard, others indicate it may cause organ damage through prolonged or repeated exposure (H373)[1][2][3]. Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields.
-
Hand Protection: Use chemically compatible gloves.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure[1][2].
-
Respiratory Protection: Ensure adequate ventilation is available where the compound is handled[1]. In case of dust formation, avoid inhalation[2][3].
Spill Response: In the event of a spill, immediately clean the area. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste[4]. The procedure is as follows:
-
Ensure proper PPE is worn.
-
Avoid breathing in any dust that may be generated[3].
-
Carefully sweep up the solid material and shovel it into a suitable, closed container for disposal[2][3].
Physicochemical Data for this compound
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| Appearance | White to off-white or beige powder/crystals[1][3] |
| Melting Point | 185 - 187 °C[3] |
| Boiling Point | ~349.7 °C (Predicted)[3] |
| Flash Point | 280 °C (Closed Cup)[3] |
| Relative Density | 1.17 at 20°C[1] |
| Partition Coefficient (log Pow) | -0.607[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with local, state, and federal regulations[5]. Chemical waste generators are responsible for correctly classifying and managing their waste[2]. Do not dispose of this chemical down the drain or in regular trash[1][2][6].
Experimental Protocol: Waste Management and Disposal
-
Waste Characterization:
-
Due to conflicting hazard information, it is best practice to manage this compound and any materials contaminated with it as hazardous waste.
-
-
Waste Collection and Segregation:
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with the waste and can be securely closed to prevent leaks[6][7]. Plastic containers are often preferred[7].
-
As soon as waste is added, affix a hazardous waste tag to the container[4].
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and include the name of the principal investigator and the laboratory location[4].
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated "Satellite Accumulation Area" within the laboratory[6][7].
-
This area must be under the control of laboratory personnel[6].
-
Follow institutional limits for the maximum volume of waste and the maximum accumulation time (e.g., up to 12 months, provided volume limits are not exceeded)[7][8].
-
-
Arranging for Final Disposal:
-
Once the container is full or the storage time limit is approaching, contact your institution's Environmental Health and Safety (EH&S) department to request a waste pickup[7].
-
Do not attempt to treat the waste yourself unless it is part of a documented experimental procedure[9]. One potential disposal method for consideration by a licensed facility is incineration with a combustible solvent in an incinerator equipped with an afterburner and scrubber[5].
-
Disposal Decision Workflow
The following diagram illustrates the procedural logic for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe collection and disposal of this compound.
References
- 1. jcia-bigdr.jp [jcia-bigdr.jp]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 12-Aminododecanoic Acid
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 12-Aminododecanoic Acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
This compound is a granular, off-white solid. While not classified as acutely toxic, prolonged or repeated oral exposure may cause damage to the kidneys and blood.[1] Therefore, implementing proper safety measures is paramount.
Essential Personal Protective Equipment (PPE)
To mitigate risks associated with handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields | Protects against accidental splashes or airborne particles.[1][2] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[1][3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when the ventilation is inadequate or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Confirm that a calibrated analytical balance is available for accurate measurement.
-
Verify that all necessary glassware and equipment are clean and dry.
-
Assemble all required PPE and ensure it is in good condition.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or directly into the reaction vessel.
-
Avoid generating dust during transfer. If dust is observed, pause and allow it to settle before proceeding.
-
Close the primary container tightly immediately after use.
3. Dissolution and Reaction:
-
When dissolving the solid, add the solvent slowly to the vessel containing this compound to prevent splashing.
-
If heating is required, use a controlled heating mantle and monitor the temperature closely.
-
Conduct all reactions within the chemical fume hood.
4. Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and wipe it clean.
-
Clean all glassware and equipment thoroughly.
-
Remove PPE in the designated area, avoiding contact with the outside of contaminated items.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Use a designated, clearly labeled, and sealed waste container for solid waste.
-
Collect liquid waste containing this compound in a separate, compatible, and labeled container.
2. Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Do not overfill waste containers.
3. Final Disposal:
-
All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Do not discharge any waste containing this compound down the drain or into the regular trash.[4]
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Scoop the absorbed material into a designated waste container. Clean the spill area with a suitable solvent. |
This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before commencing any work.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
